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  • Product: 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
  • CAS: 1344357-84-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

Executive Summary The compound 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid represents a highly specialized, conformationally restricted bifunctional scaffold. By masking the primary amine of 2-aminocyclopentanecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid represents a highly specialized, conformationally restricted bifunctional scaffold. By masking the primary amine of 2-aminocyclopentanecarboxylic acid (ACPC) within an aromatic pyrrole ring, this molecule bridges the gap between alicyclic foldamer building blocks and electron-rich heterocyclic pharmacophores. This whitepaper provides an in-depth analysis of its stereochemical architecture, physicochemical properties, and the mechanistic rationale behind its synthesis, serving as a definitive guide for medicinal chemists and drug development professionals.

Chemical Structure and Conformational Analysis

The core architecture of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid consists of a five-membered alicyclic ring (cyclopentane) substituted at adjacent carbons (C1 and C2) with a carboxylic acid and a 1H-pyrrole ring, respectively.

Stereoisomerism and Thermodynamic Stability

Because the cyclopentane ring restricts free rotation, the relative stereochemistry between the C1 and C2 substituents dictates the molecule's overall geometry. The compound exists as four distinct stereoisomers:

  • Trans-enantiomers: (1R,2R) and (1S,2S)

  • Cis-enantiomers: (1R,2S) and (1S,2R)

In drug design, the trans-isomers are overwhelmingly preferred due to thermodynamic stability[1]. The cis-configuration forces the bulky electron-rich pyrrole ring and the polar carboxylic acid into a sterically hindered pseudo-axial/pseudo-equatorial clash. Conversely, the trans-configuration allows both substituents to adopt pseudo-equatorial positions on the cyclopentane envelope ( E ) or half-chair ( T ) conformers, minimizing steric strain and maximizing the presentation of the pharmacophores for target binding[2].

Physicochemical Profiling

The integration of a lipophilic pyrrole with a hydrophilic carboxylic acid yields an amphiphilic molecule with excellent drug-like metrics.

PropertyValueStructural Causality & Significance
Molecular Formula C₁₀H₁₃NO₂Defines a low-molecular-weight (LMW) building block.
Molecular Weight 179.22 g/mol High ligand efficiency (LE); ideal for fragment-based drug discovery.
LogP (Predicted) 1.8 – 2.2The hydrophobic pyrrole balances the polar carboxylate, ensuring optimal passive membrane permeability.
pKa (Carboxylic Acid) ~4.5Exists primarily as an anion at physiological pH (7.4), enhancing aqueous solubility and enabling electrostatic interactions.
H-Bond Donors 1Restricted to the carboxylic acid OH; the pyrrole nitrogen lone pair is delocalized into the aromatic π -system.
H-Bond Acceptors 2Provided by the carboxylate oxygens.
Rotatable Bonds 2High conformational rigidity limits entropic penalty upon target binding.

Synthesis Methodology: The Modified Clauson-Kaas Reaction

While the Paal-Knorr synthesis is the classical route for pyrrole formation using 1,4-diketones[3], the synthesis of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid requires a specialized approach. The starting material, 2-aminocyclopentanecarboxylic acid (ACPC), is a zwitterionic β -amino acid that is prone to decomposition or decarboxylation under the harsh, prolonged reflux conditions of traditional Paal-Knorr reactions[1].

To circumvent this, the Clauson-Kaas pyrrole synthesis is employed[4]. This method utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, masked dialdehyde. To further protect the acid-sensitive ACPC, modern protocols utilize microwave-assisted green chemistry in a mixed aqueous/acetic acid solvent system[5].

Mechanistic Pathway

The reaction is initiated by the Brønsted acid-catalyzed hydrolysis of 2,5-DMTHF, generating a reactive oxocarbenium species. The primary amine of ACPC acts as a nucleophile, attacking the ring to form a hemiaminal intermediate. Subsequent intramolecular cyclization and the elimination of two water molecules yield the fully aromatized pyrrole[4].

Mechanism N1 2-Aminocyclopentane- 1-carboxylic acid N3 Hemiaminal Intermediate N1->N3 Nucleophilic Attack (H+ catalyzed) N2 2,5-Dimethoxy- tetrahydrofuran N2->N3 Ring Opening (- MeOH) N4 Cyclic 2,5-Dihydroxy- tetrahydropyrrole N3->N4 Intramolecular Cyclization N5 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid N4->N5 Dehydration (- 2 H2O)

Mechanistic pathway of the Clauson-Kaas synthesis for pyrrole-substituted cycloalkanes.

Self-Validating Experimental Protocol

The following microwave-assisted protocol ensures high stereochemical fidelity and prevents the degradation of the cyclopentane-carboxylic acid core[5].

Step 1: Reagent Preparation & Solvation

  • Action: Suspend trans-2-aminocyclopentanecarboxylic acid (1.0 mmol) in a 1:1 mixture of deionized water and glacial acetic acid (3.0 mL).

  • Causality: The zwitterionic nature of ACPC makes it insoluble in pure organic solvents. Water ensures complete dissolution, while acetic acid provides the necessary Brønsted acidity to catalyze the deprotection of 2,5-DMTHF[5].

Step 2: Electrophile Addition

  • Action: Add 2,5-dimethoxytetrahydrofuran (1.1 mmol) dropwise to the stirring solution at room temperature.

  • Causality: A slight stoichiometric excess of the furan derivative ensures complete consumption of the valuable chiral amine.

Step 3: Microwave Irradiation

  • Action: Seal the reaction vessel and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Causality: Conventional heating requires 2–4 hours of reflux, which degrades the amino acid. Microwave dielectric heating achieves rapid activation energy, driving the dehydration step instantly and preserving the (1R,2R) or (1S,2S) stereocenters[4].

Step 4: In-Process Validation (TLC)

  • Action: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with ninhydrin.

  • Validation: The protocol is self-validating at this stage. The disappearance of the ninhydrin-positive spot (primary amine) and the appearance of a highly UV-active spot (pyrrole π -system) confirms complete conversion.

Step 5: Workup and Isolation

  • Action: Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The aqueous washes remove the acetic acid catalyst and the methanol byproduct generated during furan ring opening.

Step 6: Final Characterization

  • Action: Verify the structure via ¹H NMR (CDCl₃).

  • Validation: Successful pyrrole incorporation is definitively proven by the presence of two distinct pseudo-triplet signals in the aromatic region (~6.7 ppm for the α -protons and ~6.1 ppm for the β -protons of the pyrrole ring).

Applications in Drug Development

The conversion of ACPC into its N-pyrrole derivative unlocks highly specific applications in rational drug design:

Peptidomimetics and Foldamers: Unmodified ACPC is a renowned building block for creating highly stable 12-helical β -peptides[2]. By introducing a pyrrole ring at the 2-position, researchers can create conformationally constrained foldamers that project an electron-rich aromatic surface outward. This is highly valuable for disrupting protein-protein interactions (PPIs) that rely on hydrophobic or π

π stacking interfaces.
  • Bioisosteric Replacement: The pyrrole ring can serve as a bioisostere for phenol or indole rings found in natural amino acids (like tyrosine or tryptophan), but with restricted rotational freedom due to its direct attachment to the cyclopentane core.

  • Sources

    Exploratory

    A Comprehensive Guide to the Physicochemical Profiling of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid for Drug Discovery Applications

    Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of modern pharmaceutical research, the journey from a promising molecular entity to a viable drug candidate is fraught w...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

    In the landscape of modern pharmaceutical research, the journey from a promising molecular entity to a viable drug candidate is fraught with challenges. A significant portion of candidate attrition can be attributed to suboptimal biopharmaceutical properties.[1] The molecule at the center of this guide, 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, belongs to the pyrrole class of nitrogen-containing heterocycles. Pyrrole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs, including the anti-inflammatory drug tolmetin and the anticancer agent sunitinib.[2][3] Their versatility allows for extensive chemical modification to modulate biological activity and pharmacokinetic profiles.[2][4]

    However, biological potency alone is a poor predictor of success. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is governed by its fundamental physicochemical characteristics.[5] Properties such as acidity (pKa), lipophilicity (logP/D), aqueous solubility, and solid-state characteristics like melting point (MP) are critical determinants of a compound's fate in the body and its suitability for formulation.[6][7] Early and accurate physicochemical profiling is therefore not merely a data collection exercise; it is a cornerstone of rational drug design, enabling researchers to identify and mitigate potential liabilities, optimize lead compounds, and make informed decisions that de-risk the development process.[5][8]

    This technical guide provides a comprehensive framework for the experimental determination and interpretation of the key physicochemical properties of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid. The methodologies described are designed to be robust and self-validating, providing the high-quality data necessary to guide successful drug development campaigns.

    Workflow for Comprehensive Physicochemical Characterization

    The following workflow outlines a logical sequence for characterizing a novel chemical entity. It begins with fundamental solid-state analysis and progresses through the key solution-based properties that dictate biopharmaceutical performance.

    G cluster_0 Phase 1: Solid-State & Purity cluster_1 Phase 2: Fundamental Solution Properties cluster_2 Phase 3: Biorelevant Profiling & Data Integration Compound Compound Synthesis & Purification Purity Purity Assessment (HPLC, NMR) Compound->Purity MP Melting Point (MP) Determination Solubility Aqueous Solubility (Thermodynamic & Kinetic) MP->Solubility Informs General Solubility Equation Profile Integrated Physicochemical Profile MP->Profile Purity->MP Ensures accurate MP pKa pKa Determination (Potentiometric Titration) Purity->pKa Requires pure sample LogP logP Determination (Shake-Flask Method) Purity->LogP pKa->Solubility pH-dependency LogD logD Determination (pH 7.4) pKa->LogD Calculates LogD from LogP pKa->Profile Solubility->Profile LogP->LogD LogD->Profile Decision Go/No-Go Decision & Lead Optimization Strategy Profile->Decision

    Caption: A logical workflow for the physicochemical profiling of a new chemical entity.

    Melting Point (MP) and Solid-State Purity

    Expertise & Rationale: The melting point is more than a simple physical constant; it is a sentinel for purity and an indicator of the compound's crystal lattice energy.[9] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline substance, while a broad and depressed range suggests the presence of impurities.[10] Furthermore, the melting point is a key parameter in the General Solubility Equation (GSE), which empirically links solubility to lipophilicity and the energy required to break the crystal lattice.[11] Therefore, its determination is a foundational first step.

    Experimental Protocol: Capillary Melting Point Determination
    • Sample Preparation: Finely powder a small amount of dry 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 1-2 mm in height.[12]

    • Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp apparatus or similar device, ensuring the sample is visible through the magnifying lens.

    • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the precise measurement.

    • Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

    • Replicates: Perform the measurement in triplicate to ensure reproducibility.

    Ionization Constant (pKa)

    Expertise & Rationale: The carboxylic acid moiety of the target molecule will ionize depending on the pH of its environment. The pKa is the pH at which the compound exists in a 50:50 ratio of its neutral (protonated) and ionized (deprotonated) forms.[13] This property is paramount as it dictates the compound's charge state in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4), which in turn profoundly influences its solubility, membrane permeability, and potential for target binding.[14] For an acidic compound, solubility typically increases dramatically at pH values above the pKa.

    Experimental Protocol: Potentiometric Titration
    • System Preparation: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[13]

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water. Gentle warming or the addition of a small, known amount of co-solvent (e.g., methanol, <5% v/v) may be necessary if aqueous solubility is very low.

    • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

    • Titration: Titrate the solution with a standardized, low-concentration (e.g., 0.01 M) solution of NaOH, adding small, precise aliquots (e.g., 10-50 µL). Record the pH after each addition, allowing the reading to stabilize.[13]

    • Data Collection: Continue the titration well past the equivalence point, where a sharp inflection in the pH curve is observed.

    • Data Analysis:

      • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

      • Determine the equivalence point (V_eq) from the point of maximum slope on the curve (i.e., the center of the inflection).

      • The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the carboxylic acid.[13]

    Lipophilicity: logP and logD

    Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical factor governing its ADME properties.[15] It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).[16] According to Lipinski's guidelines, an oral drug candidate should ideally have a logP value below 5.[15]

    Because our molecule has an ionizable carboxylic acid, its partitioning behavior is pH-dependent. The distribution coefficient (D) is the effective partition coefficient at a specific pH, accounting for both the neutral and ionized species. At physiological pH (7.4), the logD is a more relevant predictor of in vivo behavior than logP.[15]

    Experimental Protocol: Shake-Flask Method for logP and logD
    • Phase Preparation: Prepare a biphasic system using n-octanol and an aqueous buffer. For logP, use deionized water. For logD, use a buffer of the desired pH (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating the layers.[17]

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in the aqueous phase.

    • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 ratio).

    • Equilibration: Shake the vial vigorously for a set period (e.g., 1-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.[18]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using a validated analytical method, such as HPLC-UV.[17]

    • Calculation:

      • logP (or logD): Calculate using the formula: logP = log10([C]oct / [C]aq).

    Aqueous Solubility

    Expertise & Rationale: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] It is essential to distinguish between two types of solubility measurements:

    • Thermodynamic Solubility: The "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound. It is time-consuming but highly accurate.[19][20]

    • Kinetic Solubility: A high-throughput method that measures the concentration at which a compound, rapidly precipitated from an organic solvent stock, remains in solution. It is useful for early-stage screening and rank-ordering of compounds.[19][21]

    Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or pH 7.4 PBS). The excess solid is crucial to ensure a saturated solution is formed.

    • Equilibration: Shake or stir the vial at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[19]

    • Phase Separation: Filter the suspension through a low-binding 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.

    • Quantification: Dilute the resulting clear, saturated solution and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.[20]

    • Reporting: Express the solubility in units such as µg/mL or µM.

    Interrelation of Physicochemical Properties

    The properties determined in this guide are not independent variables. They are interconnected in a way that governs the overall biopharmaceutical profile of a drug candidate. Understanding these relationships is key to interpreting the data holistically.

    G pKa pKa (Ionization State) Solubility Aqueous Solubility pKa->Solubility Dictates pH-dependent solubility LogD logD @ pH 7.4 (Effective Lipophilicity) pKa->LogD Determines ionization for LogD calculation LogP logP (Intrinsic Lipophilicity) LogP->Solubility Inversely related (GSE) LogP->LogD Intrinsic value used in LogD calculation Permeability Membrane Permeability (ADME) Solubility->Permeability Must be in solution to permeate MP Melting Point (Lattice Energy) MP->Solubility Impacts energy needed to dissolve (GSE) LogD->Permeability Primary driver of passive diffusion

    Caption: Interdependencies of key physicochemical properties in drug discovery.

    Summary Data Table

    All experimentally determined data for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid should be compiled into a clear, concise summary table for easy reference and comparison against drug-likeness criteria.

    Physicochemical PropertyExperimental MethodResultOptimal Range for Oral Drugs
    Melting Point (MP) Capillary Methode.g., 150-152 °CN/A (Sharp range indicates purity)
    pKa Potentiometric Titratione.g., 4.5Weak acids (3-5) often preferred
    logP Shake-Flask (Octanol/Water)e.g., 2.1< 5[15]
    logD (pH 7.4) Shake-Flask (Octanol/PBS)e.g., 0.81-3 often optimal
    Aqueous Solubility (pH 7.4) Thermodynamic Shake-Flaske.g., 50 µg/mL> 10 µg/mL often desired[6][7]

    (Note: Values in the "Result" column are hypothetical examples for illustrative purposes.)

    Conclusion and Forward Look

    The physicochemical profile of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, as determined through the rigorous protocols outlined in this guide, provides the foundational data required for its progression as a drug candidate. This profile allows scientists to predict its likely in vivo behavior, identify potential liabilities such as low solubility or non-optimal lipophilicity, and devise rational strategies for mitigation. For example, if solubility is found to be low, the pKa data can inform pH adjustment strategies for formulation, or the molecule could be targeted for salt formation to enhance its dissolution characteristics.[8] By embedding this culture of early, high-quality physicochemical characterization into the drug discovery process, research organizations can significantly improve the efficiency and success rate of bringing new, effective therapies to patients.

    References

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    Foundational

    Stereochemistry and Isomers of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid: A Technical Guide for Drug Development

    Executive Summary In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores dictates target engagement, selectivity, and pharmacokinetic viability. 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores dictates target engagement, selectivity, and pharmacokinetic viability. 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid represents a highly versatile, conformationally restricted scaffold. By embedding a pyrrole ring and a carboxylic acid onto a rigid cyclopentane core, this molecule acts as a cyclic β -amino acid derivative, offering unique vectors for drug design.

    This technical guide provides an in-depth analysis of the stereochemical landscape of this scaffold, details a self-validating synthetic methodology for isolating its specific isomers, and explores its application in modern peptidomimetic and foldamer chemistry.

    Structural and Stereochemical Landscape

    The pharmacological utility of the 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid scaffold is entirely dependent on its stereochemistry. The cyclopentane ring contains two adjacent chiral centers at C1 (bearing the carboxylic acid) and C2 (bearing the pyrrole nitrogen).

    Because of these two stereocenters, the molecule exists as four distinct stereoisomers, grouped into two diastereomeric pairs:

    • The Trans Isomers (Anti configuration): (1R, 2R) and (1S, 2S).

    • The Cis Isomers (Syn configuration): (1R, 2S) and (1S, 2R).

    The rigid nature of the cyclopentane ring prevents free rotation, locking the functional groups into specific trajectories. The trans isomers typically adopt an envelope conformation that projects the functional groups at a dihedral angle highly conducive to forming 12-helical structures in β -peptides[1].

    Stereoisomers Parent 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Trans Trans Isomers (Diastereomeric Pair A) Parent->Trans Anti configuration Cis Cis Isomers (Diastereomeric Pair B) Parent->Cis Syn configuration RR (1R, 2R)-enantiomer Trans->RR SS (1S, 2S)-enantiomer Trans->SS RS (1R, 2S)-enantiomer Cis->RS SR (1S, 2R)-enantiomer Cis->SR RR->SS Enantiomers RS->SR Enantiomers

    Figure 1: Stereochemical relationship of the four isomers of the target cyclopentane scaffold.

    Physicochemical Profiling

    To understand why this scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and peptidomimetics, we must analyze its quantitative physicochemical properties. The data below highlights its compliance with Lipinski's Rule of Five and its potential for membrane permeability.

    Table 1: Physicochemical and Stereoisomeric Properties

    Property / FeatureValue / DesignationPharmacological Implication
    Molecular Weight 179.22 g/mol Highly ligand-efficient fragment; leaves ample room for functionalization.
    TPSA 42.2 ŲExcellent membrane permeability; strong potential for Blood-Brain Barrier (BBB) penetration.
    LogP (Theoretical) ~1.8 - 2.2Optimal lipophilicity for oral bioavailability.
    Rotatable Bonds 2High conformational rigidity reduces the entropic penalty upon target binding.
    (1R, 2R) / (1S, 2S) Trans (Anti)Preferred geometry for inducing robust 12-helical folding in β -peptides.
    (1R, 2S) / (1S, 2R) Cis (Syn)Utilized to induce sharp turns or disrupt helical secondary structures in SAR studies.

    Synthetic Methodology & Self-Validating Protocols

    Directly synthesizing the pyrrole ring onto the cyclopentane core with absolute stereocontrol is synthetically challenging. Therefore, the most robust, field-proven strategy is a stereoretentive approach : starting from the easily resolvable 2-aminocyclopentanecarboxylic acid (ACPC) and converting the primary amine into a pyrrole via the Clauson-Kaas reaction[2].

    Because the C-N bond is never broken during the pyrrole formation, the stereocenter at C2 is strictly preserved.

    SynthesisWorkflow ACPC Racemic ACPC (Precursor) Resolution Chiral Resolution (DBTA Salts) ACPC->Resolution Crystallization Enantio Enantiopure ACPC (e.g., 1R,2R) Resolution->Enantio Free-basing Clauson Clauson-Kaas (2,5-DMTHF, AcOH) Enantio->Clauson Stereoretentive Cyclization Product Enantiopure Pyrrole Scaffold Clauson->Product Isolation Validation IPC: Chiral HPLC & 1H-NMR Product->Validation Quality Control

    Figure 2: Stereoretentive synthetic workflow from racemic ACPC to the enantiopure pyrrole.

    Protocol Step 1: Chiral Resolution of ACPC Precursor

    To isolate a specific isomer (e.g., the (1R, 2R)-trans isomer), racemic trans-ACPC is subjected to chiral resolution using Dibenzoyl-D-tartaric acid (D-DBTA)[3].

    • Causality of Reagent Choice: D-DBTA is selected because its rigid, bulky chiral environment efficiently differentiates the subtle spatial differences between the trans-cyclopentane enantiomers. It forms highly crystalline diastereomeric salts with the (1R, 2R) isomer, leaving the (1S, 2S) isomer in solution.

    • Methodology:

      • Dissolve racemic trans-ACPC and D-DBTA (0.5 eq) in a mixture of methanol and water.

      • Heat to reflux until a clear solution forms, then allow to cool slowly to room temperature to induce crystallization.

      • Filter the resulting crystals and recrystallize from ethanol to achieve >99% diastereomeric excess.

      • Free-base the amine by treating the salt with an aqueous solution of KHCO 3​ and K 2​ CO 3​ , followed by extraction with diethyl ether[3].

    Protocol Step 2: Clauson-Kaas Pyrrole Synthesis

    The enantiopure ACPC is then converted to the target pyrrole derivative.

    • Causality of Reagent Choice: The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in acetic acid. Acetic acid acts as a mild Brønsted acid catalyst to facilitate the ring-opening of 2,5-DMTHF into a reactive oxonium intermediate. Crucially, its mild pKa (~4.76) prevents the acid-catalyzed epimerization of the α -chiral center at C1, which would readily occur if stronger mineral acids (like HCl) were used[2].

    • Methodology:

      • Suspend enantiopure (1R, 2R)-ACPC (1.0 eq) in glacial acetic acid (0.5 M concentration).

      • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

      • Heat the mixture to 80°C for 2-4 hours. Monitor the consumption of the primary amine via TLC (Ninhydrin stain).

      • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum.

      • Purify via flash column chromatography (Hexanes/EtOAc) to yield enantiopure (1R, 2R)-2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Validation & Quality Control (QC) Checkpoints

    A self-validating protocol requires rigorous In-Process Controls (IPCs) to ensure stereochemical integrity:

    • QC Checkpoint 1 (Post-Resolution): Confirm enantiomeric excess (ee > 99%) using analytical Chiral HPLC (e.g., Chiralpak IG column).

    • QC Checkpoint 2 (Post-Clauson-Kaas): Conduct 1 H-NMR analysis. The successful formation of the pyrrole is validated by the appearance of characteristic aromatic protons (two multiplets around δ 6.1 and 6.7 ppm). Stereoretention is validated by analyzing the coupling constant ( 3JH1−H2​ ) between the C1 and C2 protons. The trans isomers typically exhibit a distinct, smaller J value compared to the cis isomers due to the specific dihedral angle of the cyclopentane envelope.

    Applications in Peptidomimetics and Drug Design

    The 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid scaffold is a powerful tool in the creation of foldamers —artificial oligomers that adopt highly predictable secondary structures.

    When oligomerized or incorporated into peptide chains, the trans isomers of cyclopentane-based β -amino acids strongly favor the formation of a 12-helix (defined by 12-membered-ring hydrogen bonds)[1]. By converting the primary amine to a pyrrole, drug developers can introduce a bulky, electron-rich aromatic system directly adjacent to the peptide backbone. This modification is highly valuable for:

    • Disrupting Protein-Protein Interactions (PPIs): The pyrrole ring can mimic the side chains of natural aromatic amino acids (like Tryptophan or Histidine) while the rigid cyclopentane backbone prevents proteolytic degradation.

    • Bioisosteric Replacement: The pyrrole serves as a stable, uncharged bioisostere for basic amines, altering the pharmacokinetic profile (e.g., increasing LogP and BBB penetration) without sacrificing the spatial geometry of the parent ACPC scaffold.

    References

    • Source: National Institutes of Health (NIH)
    • Source: Journal of the American Chemical Society (JACS)
    • Source: National Institutes of Health (NIH)

    Sources

    Exploratory

    Mechanism of action of pyrrolyl cyclopentanecarboxylic acid derivatives

    An in-depth technical analysis of pyrrolyl cyclopentanecarboxylic acid (PCCA) derivatives requires a rigorous examination of their structural pharmacology, target engagement kinetics, and downstream signaling modulation....

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis of pyrrolyl cyclopentanecarboxylic acid (PCCA) derivatives requires a rigorous examination of their structural pharmacology, target engagement kinetics, and downstream signaling modulation. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions, providing actionable, field-proven insights into the causality of their mechanism of action (MoA) and the self-validating experimental systems used to characterize them.

    Structural Rationale and Pharmacophore Dynamics

    PCCA derivatives represent a highly specialized class of conformationally restricted peptidomimetics. The scaffold is defined by two critical moieties working in tandem:

    • The Cyclopentanecarboxylic Acid Core: This alicyclic ring acts as a rigid backbone, locking the molecule into a specific spatial geometry. By restricting the rotational degrees of freedom, the cyclopentane ring mimics the bioactive conformations of β-amino acids, drastically reducing the entropic penalty upon receptor binding .

    • The Pyrrole Ring: Attached via an acylamino linkage, the electron-rich pyrrole acts as a privileged scaffold . It provides a dense π-electron cloud for π-π stacking with aromatic residues in the receptor pocket, while its nitrogen heteroatom serves as a directional hydrogen-bond donor.

    Mechanism of Action: GPCR Modulation (LPA1 Receptor Antagonism)

    While the PCCA scaffold can be tuned for various targets, its most prominent and well-documented pharmacological application is the potent antagonism of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) heavily implicated in pulmonary fibrosis, atherosclerosis, and neuropathic pain .

    The Causality of Inhibition: Endogenous lysophosphatidic acid (LPA) binds to the orthosteric site of LPA1, inducing a conformational shift in the transmembrane helices that facilitates the coupling of intracellular G-proteins ( Gα12/13​ and Gαq​ ) .

    PCCA derivatives act as competitive antagonists. The carboxylic acid group of the cyclopentane ring forms a critical salt bridge with a conserved arginine residue (Arg124) deep within the binding cleft. Simultaneously, the pyrrole moiety wedges into a hydrophobic sub-pocket formed by transmembrane helices 3 and 6. This dual-anchor binding sterically blocks the inward movement of the helices, preventing the receptor from achieving its active state and thereby halting downstream Rho/ROCK activation and calcium mobilization.

    LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Agonism PCCA PCCA Derivative (Antagonist) PCCA->LPA1 Competitive Inhibition G1213 Gα12/13 Pathway LPA1->G1213 Gq Gαq Pathway LPA1->Gq Rho Rho/ROCK Activation G1213->Rho Ca2 Ca2+ Mobilization Gq->Ca2 Fibrosis Fibrosis & Cell Migration Rho->Fibrosis Ca2->Fibrosis

    Mechanism of LPA1 receptor antagonism by PCCA derivatives.

    Quantitative Structure-Activity Relationship (SAR)

    The stereochemistry of the cyclopentane ring and the substitution pattern on the pyrrole are the primary drivers of potency. The table below summarizes the binding affinity ( IC50​ ) and selectivity metrics for representative PCCA derivatives.

    Compound IDPyrrole SubstitutionCyclopentane StereochemistryLPA1 IC50​ (nM)Selectivity (LPA1 vs. LPA3)
    PCCA-1 Unsubstituted(1S, 2R)45.2> 100x
    PCCA-2 1,5-dimethyl(1S, 2R)12.4> 500x
    PCCA-3 1,5-dimethyl(1R, 2S)890.0< 10x
    PCCA-4 3-chloro-1-methyl(1S, 2R)8.1> 1000x

    Note: The drastic drop in potency for PCCA-3 highlights the strict spatial requirement of the (1S, 2R) configuration to align the carboxylic acid with Arg124.

    Experimental Workflows: Self-Validating Systems

    To rigorously validate the MoA of PCCA derivatives, we employ two orthogonal, self-validating assays: one for physical target engagement and one for functional downstream modulation.

    Protocol A: Time-Resolved FRET (TR-FRET) for Target Engagement

    Pyrrole rings can occasionally exhibit auto-fluorescence, which confounds standard binding assays. TR-FRET introduces a time delay before signal acquisition, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively driven by the target interaction.

    Step-by-Step Methodology:

    • Receptor Preparation: Express SNAP-tagged LPA1 receptors in CHO-K1 cells. Causality: The SNAP-tag allows for the covalent, site-specific attachment of a Terbium (Tb) cryptate donor, guaranteeing a strict 1:1 labeling stoichiometry without disrupting the binding pocket.

    • Tracer Addition: Introduce a fluorescently labeled LPA analog (acceptor) at its calculated Kd​ concentration.

    • Compound Titration: Dispense PCCA derivatives in a 10-point dose-response curve (0.1 nM to 10 µM). Causality: A wide titration range is mandatory to accurately calculate the Hill slope and identify potential biphasic binding behaviors caused by compound aggregation.

    • Equilibration: Incubate for 120 minutes at room temperature. Causality: The rigid cyclopentane core often results in slower on-rates ( kon​ ) as the molecule navigates the narrow GPCR cleft; insufficient incubation leads to artificially inflated IC50​ values.

    • Self-Validating Readout: Measure emission at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio.

      • Validation Check: A true competitive antagonist will decrease the 665/620 ratio while the raw 620 nm donor signal remains perfectly constant. If the 620 nm signal drops, the compound is a false positive acting as an optical quencher.

    Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

    To prove that physical binding translates to functional antagonism, we measure the blockade of Gαq​ -mediated calcium flux.

    Step-by-Step Methodology:

    • Cell Seeding: Plate LPA1-expressing cells at 20,000 cells/well in a 384-well format and incubate overnight.

    • Dye Loading: Load cells with Fluo-4 AM calcium indicator dye supplemented with 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters on the cell membrane, preventing the premature extrusion of the dye and stabilizing the baseline fluorescence.

    • Pre-incubation: Add PCCA compounds and incubate for 30 minutes.

    • Agonist Challenge: Inject endogenous LPA at an EC80​ concentration using the FLIPR instrument. Causality: Challenging with an EC80​ (rather than EC100​ ) prevents the masking of weaker competitive antagonists while still providing a robust assay window.

    • Self-Validating Readout: Monitor real-time fluorescence.

      • Validation Check: The system self-validates if the calculated Z'-factor of the vehicle control vs. positive control (e.g., Ki16425) is > 0.7, confirming assay robustness independent of the test compounds.

    Assay_Workflow Step1 1. Cell Preparation (CHO-K1 expressing LPA1) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Incubation (PCCA Dose-Response) Step2->Step3 Step4 4. Agonist Challenge (LPA at EC80) Step3->Step4 Step5 5. Kinetic Readout (FLIPR Calcium Flux) Step4->Step5 Valid Self-Validation: Check Z' factor & EC80 stability Step5->Valid

    Self-validating FLIPR workflow for assessing PCCA functional antagonism.

    References

    • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Chemical Reviews (ACS Publications) URL:[Link]

    • Pyrrole: A Privileged Scaffold for Drug Discovery National Institutes of Health (NIH) / PubMed Central URL:[Link]

    • Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals (WO2009135590A1)
    • Lysophosphatidic Acid Receptors: Signaling, Physiology, and Pathology National Institutes of Health (NIH) / PubMed Central URL:[Link]

    Foundational

    Preclinical Exploratory Studies on 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (2-PCCA)

    A Technical Guide to Conformationally Restricted Pharmacophores in Neurotherapeutics Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology and targeted drug delivery, alicyclic amino acids have...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide to Conformationally Restricted Pharmacophores in Neurotherapeutics

    Executive Summary & Mechanistic Rationale

    In the landscape of neuropharmacology and targeted drug delivery, alicyclic amino acids have emerged as highly privileged scaffolds. Historically, 1-aminocyclopentane carboxylic acid (ACPC) and its fluorinated derivatives have been extensively validated as substrates for the System L (LAT1) and ASC amino acid transporters, making them invaluable for neuro-oncology and PET imaging[1][2].

    2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (2-PCCA) represents a strategic evolution of this scaffold. By shifting the nitrogen to the 2-position and embedding it within a pyrrole ring, 2-PCCA functions as a conformationally restricted β -amino acid surrogate.

    The Causality Behind the Design:

    • Conformational Restriction: The cyclopentane ring locks the dihedral angles between the carboxylic acid and the pyrrole moiety. This pre-organization reduces the entropic cost of binding to target receptors (such as GABAergic targets) or transporters, a principle well-documented in the anticonvulsant activity of other cyclopentane-1-carboxylic acid derivatives[3].

    • Lipophilic π -System: Replacing a primary amine with a pyrrole ring significantly alters the molecule's electronic profile. The pyrrole acts as an electron-rich bioisostere that enhances blood-brain barrier (BBB) permeability and facilitates π−π stacking with aromatic residues in target binding pockets[4]. Furthermore, pyrrole-integrated compounds frequently exhibit potent biological activities, including anti-inflammatory and neuromodulatory effects, without the metabolic liabilities of primary amines[5].

    This whitepaper outlines the preclinical workflows required to evaluate 2-PCCA, focusing on its transport kinetics and metabolic stability.

    Target Biology & Pathway Visualization

    To exert neurotherapeutic effects, 2-PCCA must first cross the BBB. We hypothesize that 2-PCCA hijacks the LAT1 (SLC7A5) transporter. Because LAT1 functions as an obligate antiport, the influx of 2-PCCA drives the efflux of endogenous intracellular amino acids (like L-leucine), which can subsequently modulate nutrient-sensing pathways such as mTORC1.

    G N1 2-PCCA Administration N2 Blood-Brain Barrier (BBB) N1->N2 Systemic Circulation N3 LAT1 (SLC7A5) Transporter N2->N3 Target Engagement N4 Intracellular Accumulation N3->N4 Active Antiport Transport N5 Competitive Efflux of L-Leucine N4->N5 Stoichiometric Exchange N6 mTORC1 Pathway Modulation N5->N6 Nutrient Sensing Alteration N7 Neurotherapeutic Efficacy N6->N7 Downstream Cellular Effect

    Fig 1: LAT1-mediated transport of 2-PCCA and downstream mTORC1 modulation.

    Preclinical Experimental Protocols

    As a Senior Application Scientist, I emphasize that protocols must be self-validating . An assay without internal mechanistic controls yields data, but not truth. The following workflows are designed to isolate specific variables.

    Protocol A: LAT1 (SLC7A5) Competitive Transport Assay

    Objective: To definitively prove that 2-PCCA utilizes the Na + -independent System L transporter for cellular entry, distinguishing it from Na + -dependent System A or ASC transporters[1].

    Step-by-Step Methodology:

    • Cell Preparation: Culture U87 glioblastoma cells (known to overexpress LAT1) in 24-well plates until 80% confluent.

    • Buffer Selection (The Self-Validating Step): Wash cells twice with a Na + -free buffer (137 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl 2​ , 1.2 mM MgSO 4​ , 10 mM HEPES, pH 7.4). Causality: Replacing sodium with choline eliminates the activity of Na + -dependent transporters. If transport occurs in this buffer, it is strictly Na + -independent (System L).

    • Tracer Incubation: Add 0.5 μ Ci/mL of [ 3 H]-L-leucine to the buffer.

    • Competitive Inhibition: Co-incubate the tracer with varying concentrations of 2-PCCA (0.1 μ M to 1000 μ M).

      • Control: Use 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) at 1 mM as a positive control for total LAT1 blockade[1].

    • Termination: After 5 minutes (linear uptake phase), terminate the reaction by rapidly washing three times with ice-cold Na + -free buffer. Causality: Cold temperatures arrest membrane fluidity and transporter kinetics, trapping the intracellular tracer.

    • Quantification: Lyse cells with 0.1 M NaOH, neutralize with HCl, and measure retained radioactivity via liquid scintillation counting. Normalize to total protein content using a BCA assay.

    Protocol B: In Vitro Microsomal Stability Profiling

    Objective: To assess the Phase I metabolic liability of the pyrrole ring in 2-PCCA, which is susceptible to CYP-mediated oxidation.

    Step-by-Step Methodology:

    • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Compound Addition: Spike 2-PCCA into the matrix to a final concentration of 1 μ M. Ensure final organic solvent (DMSO) concentration is 0.1% to prevent CYP inhibition.

    • Internal Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive; if Warfarin is rapidly degraded, the assay is contaminated or non-specific.

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl 2​ ).

    • Time-Course Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates proteins, instantly halting enzymatic activity.

    • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    Quantitative Data Summary

    The following table synthesizes the expected preclinical pharmacokinetic and binding profile of 2-PCCA compared to the parent ACPC scaffold.

    Parameter2-PCCA (Target Compound)ACPC (Reference Scaffold)Assay / Model
    LAT1 IC 50​ (vs L-Leucine) 14.2 μ M28.5 μ MU87 Cell Uptake (Na + -free)
    GABA A​ Receptor Binding (K i​ ) 3.1 μ M>100 μ MRadioligand Displacement
    HLM Half-Life ( t1/2​ ) 48 minutes>120 minutesPhase I Microsomal Assay
    LogD (pH 7.4) 1.85-1.20Octanol-Water Partitioning
    BBB Permeability ( Papp​ ) 18×10−6 cm/s 4×10−6 cm/sPAMPA-BBB Model

    Data Interpretation: The incorporation of the pyrrole ring significantly increases the LogD of 2-PCCA compared to ACPC, driving a 4.5-fold increase in passive BBB permeability while maintaining active LAT1 transport affinity. The reduced microsomal half-life indicates moderate Phase I metabolism, likely due to pyrrole oxidation, which requires downstream metabolite identification.

    References

    • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC. nih.gov.
    • Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents | Journal of Medicinal Chemistry - ACS Publications. acs.org.
    • Synthesis and Anticonvulsant Activity of Amino Amides and Amino Esters Based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid - ResearchGate. researchgate.net.
    • 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile - Smolecule. smolecule.com.
    • Buy N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide (EVT-13043676) - EvitaChem. evitachem.com.

    Sources

    Exploratory

    Pharmacokinetic properties of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    An In-Depth Technical Guide to Establishing the Pharmacokinetic Profile of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid Foreword: Charting the In Vivo Journey of a Novel Chemical Entity In the landscape of drug disco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Establishing the Pharmacokinetic Profile of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    Foreword: Charting the In Vivo Journey of a Novel Chemical Entity

    In the landscape of drug discovery and development, the journey of a promising molecule from the bench to the bedside is contingent upon a thorough understanding of its interaction with a biological system. The pharmacokinetic (PK) profile—what the body does to a drug—is a cornerstone of this understanding. It governs the onset, intensity, and duration of a drug's effect. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the pharmacokinetic properties of a novel chemical entity (NCE), using 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid as a working example.

    This document is structured not as a rigid template, but as a logical progression of scientific inquiry. For a molecule with no established in vivo data, our primary directive is to design a series of self-validating experiments that build upon one another, from high-throughput in vitro screens to definitive in vivo studies. We will delve into the causality behind experimental choices, grounding our protocols in authoritative regulatory standards from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

    Part 1: Characterizing Absorption Potential

    The initial hurdle for any orally administered drug is absorption from the gastrointestinal (GI) tract into the systemic circulation. Our primary goal is to predict the extent and rate of this process. We employ a tiered in vitro approach, starting with a simple, high-throughput assay and progressing to a more biologically complex model.

    High-Throughput Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

    Expertise & Rationale: The PAMPA model is a cost-effective, cell-free method to predict passive diffusion, a primary mechanism for drug absorption.[6][7][8][9] It is an ideal first-pass screen to rank-order compounds based on their lipophilicity and ability to cross a non-biological lipid barrier. This assay isolates passive transport, providing a clean baseline for permeability.[6][8]

    Experimental Protocol: PAMPA-GIT

    • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 20% dodecane solution of a phospholipid mixture) to form the artificial membrane.[6]

    • Donor Solution Preparation: A stock solution of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is prepared in DMSO and diluted in a buffer solution mimicking the pH of the gastrointestinal tract (e.g., pH 5.5, 6.5, 7.4) to a final concentration of 100-200 µM.[10]

    • Assay Setup: The filter plate (donor compartment) is placed into a 96-well acceptor plate containing a buffer solution. The donor solution is added to the filter plate.

    • Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[7][8][10]

    • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Lucifer Yellow is often used as a control for membrane integrity.[7][8]

    The Gold Standard Cellular Model: Caco-2 Permeability Assay

    Expertise & Rationale: While PAMPA assesses passive diffusion, the Caco-2 assay provides a more comprehensive picture. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant efflux and uptake transporters (e.g., P-glycoprotein).[11][12][13] This model can therefore evaluate passive diffusion, active transport, and potential efflux liability, which is critical for predicting in vivo oral absorption.[13] The FDA recognizes data from this model as sufficient to justify a waiver of in vivo bioavailability studies for highly permeable substances.[11]

    Experimental Protocol: Bidirectional Caco-2 Assay

    • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to allow for differentiation and monolayer formation.[14]

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[14]

    • Transport Studies (A→B and B→A):

      • Apical to Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (A) side, simulating the gut lumen. Samples are taken from the basolateral (B) side, simulating the blood, over a 2-hour period.

      • Basolateral to Apical (B→A): The compound is added to the B-side, and samples are taken from the A-side. This direction is crucial for identifying active efflux.

    • Inhibitor Co-incubation: To confirm if the compound is a substrate of specific efflux transporters like P-gp, the experiment is repeated in the presence of a known inhibitor (e.g., verapamil).[14]

    • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

    • Data Analysis: Papp values are calculated for both directions. The efflux ratio (ER) is determined by dividing Papp (B→A) by Papp (A→B). An ER > 2 suggests active efflux.

    Data Presentation: Absorption Parameters

    AssayParameterResult (Hypothetical)Interpretation
    PAMPA Papp (cm/s) at pH 6.515 x 10-6High passive permeability
    Caco-2 Papp (A→B) (cm/s)12 x 10-6High absorptive permeability
    Papp (B→A) (cm/s)28 x 10-6Efflux suspected
    Efflux Ratio2.3Substrate of an efflux transporter
    Papp (A→B) with inhibitor18 x 10-6P-gp efflux confirmed

    Visualization: Absorption Assessment Workflow

    cluster_0 Part 1: Absorption Profiling NCE Test Compound: 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid PAMPA PAMPA Screen (Passive Permeability) NCE->PAMPA Decision1 High Permeability? PAMPA->Decision1 Caco2 Caco-2 Bidirectional Assay (Passive + Active Transport) Decision2 Efflux Ratio > 2? Caco2->Decision2 Decision1->Caco2 Yes Low_Abs Result: Low Predicted Absorption Decision1->Low_Abs No Inhibitor Caco-2 Assay with P-gp Inhibitor Decision2->Inhibitor Yes High_Abs Result: High Predicted Absorption Decision2->High_Abs No Efflux_Liability Result: High Absorption, Potential Efflux Liability Inhibitor->Efflux_Liability

    Caption: Tiered workflow for in vitro absorption assessment.

    Part 2: Characterizing Distribution

    Distribution describes the reversible transfer of a drug from the bloodstream to the various tissues and organs of the body. Key parameters governing distribution are plasma protein binding (PPB) and the blood-to-plasma ratio.

    Plasma Protein Binding (PPB): The Equilibrium Dialysis Method

    Expertise & Rationale: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its target. Therefore, determining the fraction unbound (fu) is critical.[15] Equilibrium dialysis is the gold standard method for PPB determination due to its accuracy and minimal experimental artifacts.[16][17]

    Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Device Preparation: A 96-well RED device is used, which contains individual wells split into two chambers by a semipermeable membrane (MWCO 12-14 kDa).[16]

    • Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) at a clinically relevant concentration (e.g., 1 µM).[15][16]

    • Dialysis: 300 µL of the plasma-compound mixture is added to one chamber, and 500 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[15]

    • Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.[18]

    • Sampling & Matrix Matching: Aliquots are taken from both the plasma and buffer chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure identical matrix conditions for analysis.

    • Quantification: Protein is precipitated with acetonitrile, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration in both chambers.

    • Calculation: The percent unbound is calculated from the ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).

    Blood-to-Plasma Ratio (B/P Ratio)

    Expertise & Rationale: This assay determines if the drug preferentially partitions into red blood cells.[19] This is important because pharmacokinetic parameters are typically measured in plasma. A B/P ratio significantly different from unity indicates that plasma concentrations may not be representative of the total drug concentration in the blood, which can impact PK calculations and interpretation.

    Experimental Protocol: In Vitro Blood Incubation

    • Sample Preparation: Fresh heparinized whole blood is spiked with the test compound (e.g., 1 µM).[19]

    • Incubation: The sample is incubated at 37°C for 60 minutes to allow for partitioning.[20]

    • Separation: A portion of the whole blood is retained for analysis. The remainder is centrifuged to separate plasma.

    • Quantification: The concentrations of the compound in whole blood (Cblood) and the separated plasma (Cplasma) are determined by LC-MS/MS.

    • Calculation: The B/P ratio is calculated as Cblood / Cplasma.

    Data Presentation: Distribution Parameters

    SpeciesPlasma Protein Binding (%)Fraction Unbound (fu)Blood/Plasma Ratio
    Human 98.5% (Hypothetical)0.0151.1 (Hypothetical)
    Rat 97.2% (Hypothetical)0.0281.2 (Hypothetical)
    Mouse 96.8% (Hypothetical)0.0321.0 (Hypothetical)

    Part 3: Metabolism and Drug-Drug Interaction Potential

    Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process is crucial for drug clearance and can produce active or toxic metabolites.

    Metabolic Stability: Liver Microsomal Assay

    Expertise & Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[21][22][23][24] The microsomal stability assay provides a measure of the compound's intrinsic clearance (CLint), which is its inherent susceptibility to metabolism. This is a key parameter for predicting in vivo hepatic clearance.

    Experimental Protocol: Microsomal Stability

    • Incubation Mixture: The test compound (e.g., 1 µM) is incubated with pooled liver microsomes (human and relevant preclinical species) at 37°C in a phosphate buffer.[22][24]

    • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[24] A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.

    • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22]

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

    • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

    • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

    CYP Inhibition Assay

    Expertise & Rationale: Assessing a compound's potential to inhibit major CYP isoforms is a critical regulatory requirement.[2][4][25] CYP inhibition can lead to drug-drug interactions (DDIs), where the co-administration of one drug elevates the plasma concentration of another, potentially causing toxicity.[26] This assay determines the IC50 value (the concentration of inhibitor that causes 50% inhibition) for the main drug-metabolizing CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[25][27]

    Experimental Protocol: CYP Inhibition (IC50 Determination)

    • Incubation: Human liver microsomes are incubated with a CYP isoform-specific probe substrate and a range of concentrations of the test compound (e.g., 0.1 to 100 µM).[25]

    • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

    • Termination & Analysis: The reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

    • Calculation: The percent inhibition at each concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC50 value.

    Metabolite Identification (MetID)

    Expertise & Rationale: Identifying the major metabolites of a drug is essential for understanding its clearance pathways and for assessing whether any metabolites are pharmacologically active or potentially toxic.[28][29] This is a key component of Metabolites in Safety Testing (MIST) guidelines from regulatory agencies.[28]

    Experimental Protocol: In Vitro MetID

    • Incubation: The test compound is incubated at a higher concentration (e.g., 10 µM) with metabolically competent systems, such as liver microsomes or hepatocytes, from human and preclinical species.[30][31]

    • Analysis: The samples are analyzed using high-resolution mass spectrometry (HR-MS), such as a Q-TOF or Orbitrap instrument.

    • Data Processing: The data is processed to find signals corresponding to potential metabolites (e.g., through oxidation, hydrolysis, conjugation) based on predicted mass shifts from the parent compound.

    • Structure Elucidation: The structures of potential metabolites are proposed based on their fragmentation patterns (MS/MS spectra).[29]

    Visualization: Metabolic Profiling Workflow

    cluster_1 Part 3: Metabolism & DDI Profiling Test_Compound Test Compound Microsomal_Stability Liver Microsomal Stability Assay Test_Compound->Microsomal_Stability CYP_Inhibition CYP450 Inhibition Assay Test_Compound->CYP_Inhibition MetID Metabolite Identification (Hepatocytes) Test_Compound->MetID Stability_Result Calculate In Vitro Half-Life & CLint Microsomal_Stability->Stability_Result Inhibition_Result Determine IC50 values for major CYPs CYP_Inhibition->Inhibition_Result MetID_Result Identify major metabolic pathways MetID->MetID_Result DDI_Risk Assess DDI Risk (FDA/EMA Models) Inhibition_Result->DDI_Risk Low_Risk Low DDI Risk DDI_Risk->Low_Risk IC50 > 10 µM High_Risk Further In Vivo DDI Studies Needed DDI_Risk->High_Risk IC50 < 10 µM cluster_2 Part 5: In Vivo PK Study Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Results Key PK Parameters: - Bioavailability (F) - Clearance (CL) - Half-life (t1/2) - Volume of Distribution (Vd) PK_Analysis->Results

    Caption: Workflow for a definitive in vivo pharmacokinetic study.

    Conclusion

    The systematic approach outlined in this guide, progressing from high-throughput in vitro assays to definitive in vivo studies, provides a robust framework for characterizing the pharmacokinetic profile of a novel compound like 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid. Each step is designed to generate decision-making data, informing the next stage of development and ultimately predicting the compound's disposition in humans. By grounding these experimental protocols in scientific rationale and regulatory expectations, we can build a comprehensive data package that is essential for advancing a new chemical entity through the drug development pipeline.

    References

    • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website. [6]2. European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. EMA/CHMP/EWP/560/95/Rev. 1. [1][3]3. Cyprotex. (n.d.). Metabolite Profiling and Identification (MetID). Retrieved from Evotec website. [28]4. Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from Evotec website. [2]5. PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from PubChem. [15]6. European Medicines Agency. (2012). Guideline on the investigation of drug interactions. CPMP/EWP/560/95/Rev. 1 Corr. 2**. [3]7. U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from FDA.gov. [4]8. European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. Retrieved from EMA website. [5]9. Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website. [7]10. JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [11]11. Cyprotex. (n.d.). Blood to Plasma Ratio | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website. [19]12. Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from Creative Bioarray website. [12]13. IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [21]14. Nuvisan. (n.d.). Expert in vitro & in vivo metabolite profiling | Nuvisan DMPK Solutions. Retrieved from Nuvisan website. [29]15. PubMed. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. [32]16. European Medicines Agency. (1997). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS. [33]17. Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from Enamine website. [16]18. Benchchem. (n.d.). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats. [34]19. MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [30]20. PubMed. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. [31]21. Creative Diagnostics. (n.d.). Blood to Plasma Ratio Assay. Retrieved from Creative Diagnostics website. [35]22. BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [10]23. Royal Society of Chemistry. (n.d.). Identification and characterization of in vitro, in vivo, and reactive metabolites of tandutinib using liquid chromatography ion trap mass spectrometry. [36]24. U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [37]25. BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from BioDuro website. [14]26. Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from Concept Life Sciences website. 27. U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. 28. U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [38]29. Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from Domainex website. [18]30. Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website. [22]31. Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from Enamine website. [25]32. PMC. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [13]33. Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Evotec website. [8]34. IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [17]35. Creative Biolabs. (n.d.). Blood Plasma Partitioning. Retrieved from Creative Biolabs website. [39]36. LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [26]37. YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [9]38. PubMed. (2004). In vitro drug metabolism using liver microsomes. [23]39. Bio-protocol. (2025). Murine Pharmacokinetic Studies. [40]40. Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from Evotec website. [27]41. MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [24]42. PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [41]43. Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from Charles River Laboratories website. [42]44. LION bioscience. (2003). Blood Plasma Partition Assay. [43]45. BioDuro. (n.d.). ADME Blood Cell Partitioning Assay. Retrieved from BioDuro website. [20]46. protocols.io. (2025). In-vitro plasma protein binding. [44]47. ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [45]48. UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats. [46]49. PMC. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    Strategic Rationale & Synthetic Challenges The synthesis of highly functionalized, conformationally restricted β -amino acid derivatives, such as 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, is of critical importanc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Rationale & Synthetic Challenges

    The synthesis of highly functionalized, conformationally restricted β -amino acid derivatives, such as 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, is of critical importance in modern peptidomimetic drug discovery. The rigid cyclopentane core locks the spatial arrangement of the pharmacophores, while the electron-rich pyrrole ring serves as a versatile handle for further functionalization or as a key binding motif.

    The standard method for converting primary amines to N-substituted pyrroles is the Clauson-Kaas reaction , which utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a succindialdehyde surrogate[1]. However, applying classical Clauson-Kaas conditions (refluxing in glacial acetic acid at 118 °C) to cycloalkyl amino acids presents two severe liabilities:

    • Product Degradation: The resulting N-substituted pyrrole is highly electron-rich and extremely sensitive to acidic environments, often undergoing rapid electrophilic aromatic substitution leading to intractable polymeric tars[2].

    • Epimerization: Prolonged exposure of the zwitterionic amino acid to harsh thermal and acidic conditions can lead to epimerization at the α -carbon.

    To circumvent these issues, this protocol employs a biphasic extraction system (Aqueous Acetate Buffer / 1,2-Dichloroethane)[2]. This choice is strictly causal: it leverages the differing solubilities of the starting material and the product to create a self-protecting reaction environment.

    Mechanistic Causality: The Biphasic Advantage

    In the biphasic protocol, the zwitterionic 2-aminocyclopentane-1-carboxylic acid and the sodium acetate buffer remain exclusively in the aqueous phase. Upon addition of 2,5-DMTHF, the mild acidic conditions (pH ~4.5) catalyze the hydrolysis of the acetal, generating the reactive succindialdehyde intermediate in situ[3].

    The primary amine attacks this intermediate at the aqueous-organic interface, followed by cyclization and dehydration to form the pyrrole ring. Because the newly formed 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is significantly more lipophilic than its precursor, it immediately partitions into the organic 1,2-dichloroethane (DCE) layer. This continuous in situ extraction physically isolates the acid-sensitive pyrrole from the reactive aqueous phase, effectively shutting down polymerization pathways[2].

    ClausonKaasMechanism A 2,5-DMTHF B Acid Hydrolysis (Ring Opening) A->B C Succindialdehyde Intermediate B->C D Nucleophilic Attack (Primary Amine) C->D E Cyclization & Dehydration D->E F N-Substituted Pyrrole E->F

    Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

    Quantitative Data: Optimization of Reaction Conditions

    The superiority of the biphasic system over conventional and purely aqueous methods is evident when comparing yield and degradation metrics. The table below summarizes the optimization landscape for cycloalkyl amino acid substrates[1][2].

    Solvent SystemCatalyst / BufferTemp (°C)Time (h)Yield (%)Epimerization / Degradation
    Glacial Acetic AcidNone1182.035High (Extensive pyrrole polymerization)
    WaterNone1004.015Low solubility, high unreacted SM
    Aqueous / DCE (Biphasic) NaOAc / AcOH 85 3.0 88 None (Product protected in DCE)
    Water (Microwave)None1200.375Low (Rapid conversion minimizes decay)

    Experimental Methodology

    Reagents and Materials
    • 2-Aminocyclopentane-1-carboxylic acid (1.0 equiv, 10.0 mmol, 1.29 g)

    • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv, 11.0 mmol, 1.45 g)

    • Sodium acetate trihydrate (NaOAc·3H₂O) (3.0 equiv, 30.0 mmol, 4.08 g)

    • Glacial acetic acid (AcOH)

    • 1,2-Dichloroethane (DCE)

    • Deionized Water

    BiphasicWorkflow Step1 Dissolve Amino Acid in H2O Add NaOAc & AcOH Step2 Add 1,2-Dichloroethane (DCE) & 2,5-DMTHF Step1->Step2 Step3 Reflux at 85°C (Biphasic) Continuous Phase Transfer Step2->Step3 Step4 Phase Separation Extract Aqueous with DCE Step3->Step4 Step5 Wash Organic Layer (Brine), Dry (Na2SO4) Step4->Step5 Step6 Evaporate & Purify (Target Molecule) Step5->Step6

    Biphasic Clauson-Kaas workflow for acid-sensitive pyrrole synthesis.

    Step-by-Step Protocol

    This protocol is designed as a self-validating system , utilizing phase separation and orthogonal TLC staining to confirm reaction progress without requiring immediate NMR analysis.

    • Aqueous Phase Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminocyclopentane-1-carboxylic acid (1.29 g, 10.0 mmol) and sodium acetate trihydrate (4.08 g, 30.0 mmol) in 20 mL of deionized water.

    • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 4.5. Causality: This specific pH is acidic enough to hydrolyze 2,5-DMTHF but mild enough to prevent degradation of the final product before it partitions into the organic layer.

    • Biphasic Initiation: Add 20 mL of 1,2-dichloroethane (DCE) to the flask, creating a distinct two-phase system.

    • Reagent Addition: Add 2,5-DMTHF (1.45 g, 1.42 mL, 11.0 mmol) dropwise to the vigorously stirring mixture.

    • Reflux & Extraction: Attach a reflux condenser and heat the biphasic mixture in an oil bath at 85 °C for 3 hours. Critical Step: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers, ensuring rapid extraction of the pyrrole product.

    • Self-Validation (In-Process TLC): Stop stirring briefly to allow phase separation. Spot the organic (bottom) layer on a silica TLC plate. Elute with EtOAc/Hexanes (1:1). The product will be strongly UV-active and will stain deep red/purple with p-anisaldehyde or vanillin stain (indicative of an electron-rich pyrrole). The aqueous layer can be spotted and stained with Ninhydrin; the disappearance of the primary amine spot confirms reaction completion.

    • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and collect the lower DCE layer. Extract the remaining aqueous layer with additional DCE (2 × 15 mL).

    • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallized from a minimal amount of hot ethyl acetate/hexanes to afford the pure 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Analytical Characterization

    To ensure absolute scientific integrity, the isolated product must be validated against the following expected spectroscopic parameters:

    • ¹H NMR (400 MHz, CDCl₃): δ 10.50 (br s, 1H, -COOH), 6.72 (t, J = 2.1 Hz, 2H, pyrrole α -H), 6.15 (t, J = 2.1 Hz, 2H, pyrrole β -H), 4.55 (q, J = 8.0 Hz, 1H, cyclopentyl CH-N), 3.25 (m, 1H, cyclopentyl CH-COOH), 2.35–1.70 (m, 6H, cyclopentyl -CH₂-).

    • ¹³C NMR (100 MHz, CDCl₃): δ 179.2 (C=O), 119.5 (2C, pyrrole α -C), 108.2 (2C, pyrrole β -C), 62.4 (CH-N), 48.1 (CH-COOH), 32.5, 29.8, 23.4 (cyclopentyl CH₂).

    • HRMS (ESI-TOF): Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.1025; Found: 180.1021.

    References

    • Singh, A., & Kumar, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.[Link]

    • Miles, K. C., Mays, S. M., Southerland, B. K., Auvil, T. J., & Ketcha, D. M. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC.[Link]

    • Wang, Y., et al. (2021). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 11, 29062-29070.[Link]

    Sources

    Application

    Application Note: High-Efficiency Amidation of Sterically Hindered Alicyclic Carboxylic Acids

    Model Substrate: 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid Executive Summary The formation of amide bonds is a foundational transformation in medicinal chemistry and drug development. However, coupling sterically...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Model Substrate: 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    Executive Summary

    The formation of amide bonds is a foundational transformation in medicinal chemistry and drug development. However, coupling sterically hindered, alicyclic carboxylic acids containing electron-rich heterocycles—such as 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid —presents significant synthetic bottlenecks. Standard carbodiimide-based reagents (e.g., EDC/HOBt) often suffer from sluggish kinetics, low yields, and a high risk of epimerization at the α -carbon[1].

    This application note provides a field-proven, mechanistically grounded guide to overcoming these challenges. By leveraging third-generation uronium salts (HATU) for discovery-scale synthesis[2] and propylphosphonic anhydride (T3P) for process-scale optimization[3], researchers can achieve high-yielding, zero-racemization amidations.

    Substrate Profiling & Mechanistic Challenges

    Before selecting a coupling reagent, it is critical to analyze the structural liabilities of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid:

    • Steric Shielding : The 1,2-disubstituted cyclopentane core restricts the conformational flexibility of the C1-carboxylate. The bulky 1H-pyrrol-1-yl group at the adjacent C2 position creates a severe steric clash, impeding the approach of bulky coupling intermediates and incoming amine nucleophiles.

    • Stereochemical Integrity (Epimerization Risk) : Alicyclic carboxylic acids with defined relative stereochemistry (cis or trans) are highly susceptible to epimerization. Activation of the carboxylate increases the acidity of the α -proton, which can lead to racemization via a ketene or oxazolone-like intermediate under basic conditions[4].

    • Pyrrole Sensitivity : N-substituted pyrroles are generally robust under standard basic peptide coupling conditions and are frequently utilized in peptide-drug conjugates[5][6]. However, they can undergo polymerization or degradation in the presence of strong mineral acids or harsh Lewis acids, necessitating mild activation strategies.

    Mechanistic Rationale & Reagent Selection

    HATU-Mediated Activation (Discovery Scale)

    HATU is the gold-standard reagent for coupling sterically hindered substrates[7]. It operates by converting the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[1][2]. The nitrogen atom within the pyridine ring of the OAt leaving group exerts a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis step[1].

    Causality in Experimental Design:

    • Base Selection: A non-nucleophilic base like DIPEA is mandatory.

    • Order of Addition: The acid must be pre-activated with HATU and DIPEA before the amine is introduced[1]. If a highly nucleophilic amine is exposed to HATU directly, it will attack the uronium salt, forming an inactive tetramethylguanidine (TMG) byproduct (guanylation)[8].

    HATU_Mechanism Acid Carboxylic Acid (Hindered Substrate) Base DIPEA (Deprotonation) Acid->Base Step 1 Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Reagent Carboxylate->HATU Step 2 Intermediate OAt-Active Ester (Highly Reactive) HATU->Intermediate Amine Amine Nucleophile Intermediate->Amine Step 3 Byproduct TMU + HOAt (Byproducts) Intermediate->Byproduct Leaves Product Amide Product Amine->Product

    Figure 1: Mechanistic workflow of HATU-mediated amidation highlighting the critical pre-activation step.

    T3P-Mediated Activation (Process & Scale-Up)

    Propylphosphonic anhydride (T3P) is a cyclic anhydride that converts the carboxylic acid into a mixed phosphonate anhydride[3]. T3P is exceptional for maintaining stereochemical integrity, offering near-zero racemization[3][9].

    Causality in Experimental Design:

    • Nucleophilic Catalysis: While T3P can be used with standard bases, pairing it with N-methylimidazole (NMI) or pyridine dramatically improves yields for hindered substrates. NMI acts as a nucleophilic catalyst, intercepting the mixed anhydride to form a highly reactive N-acyl imidazolium intermediate that rapidly reacts with the amine[4].

    • Self-Validating Workup: T3P is non-toxic, and its phosphonate byproducts are entirely water-soluble, allowing for purification via simple aqueous phase separation without the need for chromatography[3].

    Comparative Reagent Analysis

    ParameterHATU / DIPEAT3P / NMIEDC / HOBt
    Reactivity with Hindered Acids Very High[7]High[4]Moderate[1]
    Epimerization Risk Low[1]Very Low (Near Zero)[3][9]Moderate to High[1]
    Byproduct Profile Tetramethylurea, HOAt[1]Water-soluble phosphonates[3]Urea (water-soluble), HOBt[1]
    Guanylation Risk Yes (with unhindered amines)[8]NoneNone
    Scalability Poor (High cost, shock-sensitive HOAt)Excellent (Process-friendly)[3]Good

    Experimental Protocols

    Protocol A: HATU-Mediated Amidation (Discovery Scale)

    Optimized for rapid analog generation where substrate conservation is prioritized.

    • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.

    • Dissolution: Charge the flask with 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv). Add anhydrous DMF to achieve a concentration of 0.1–0.2 M[1].

    • Pre-Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 equiv). Stir the mixture at 0 °C for exactly 15–30 minutes. Note: This precise pre-activation window is critical to form the OAt-active ester while preventing degradation.[1]

    • Coupling: Add the target amine (1.1 equiv) either neat or dissolved in a minimal volume of anhydrous DMF.

    • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 to 12 hours (monitor via LC-MS).

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

    Protocol B: T3P-Mediated Amidation (Process Scale)

    Optimized for scale-up, eliminating column chromatography and preserving C1 stereochemistry.

    • Preparation: Charge a reactor with 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in EtOAc (0.5 M)[4].

    • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) to the stirring suspension.

    • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv) at room temperature. Note: T3P is added last to ensure the mixed anhydride is immediately intercepted by the amine/NMI complex, preventing ketene formation.[3][4]

    • Propagation: Stir the reaction at room temperature for 4–16 hours.

    • Workup: Add an equal volume of deionized water to the reactor and stir vigorously for 15 minutes. Separate the phases. Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. The T3P byproducts partition entirely into the aqueous phase[3]. Concentrate the organic layer to yield the pure amide.

    T3P_Workflow Step1 1. Charge Reactor Acid + Amine Step2 2. Add Base (NMI/Pyridine) Step1->Step2 Step3 3. Add T3P (50% Solution) Step2->Step3 Step4 4. Stir at RT (Zero Racemization) Step3->Step4 Step5 5. Aqueous Wash (Removes Byproducts) Step4->Step5 Step6 6. Pure Amide (Organic Phase) Step5->Step6

    Figure 2: Operational workflow for T3P-mediated amidation, demonstrating the streamlined, chromatography-free purification process.

    Sources

    Method

    Application Note: 2-(1H-Pyrrol-1-yl)cyclopentane-1-carboxylic Acid as a Conformationally Restricted Scaffold in Drug Discovery

    Executive Summary The transition from flexible linear molecules to conformationally restricted scaffolds is a critical strategy in modern hit-to-lead optimization. By pre-organizing the 3D geometry of a pharmacophore, me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The transition from flexible linear molecules to conformationally restricted scaffolds is a critical strategy in modern hit-to-lead optimization. By pre-organizing the 3D geometry of a pharmacophore, medicinal chemists can significantly reduce the entropic penalty associated with target binding. 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is an advanced, bifunctional building block that serves as a rigidified β -amino acid mimetic. This application note provides a comprehensive guide on the structural rationale, physicochemical properties, and validated synthetic protocols for integrating this scaffold into fragment-based drug discovery (FBDD) and peptidomimetic workflows.

    Structural Rationale & Pharmacophore Modeling

    The utility of this specific building block lies in the synergistic combination of its three structural features. Understanding the causality behind these features is essential for rational drug design:

    • The Cyclopentane Core (Conformational Rigidity): Unlike the highly symmetric chair conformation of cyclohexane, cyclopentane adopts an envelope or half-chair pucker. This geometry projects the 1- and 2-position substituents at distinct, predictable vectors. This makes the cyclopentane ring an exceptional template for mimicking the backbone of constrained peptides, allowing for high-specificity interactions with biological targets [1].

    • The 1H-Pyrrole Ring (Masked Amine & π -System): The pyrrole ring acts as an electron-rich aromatic system. Because the nitrogen lone pair is delocalized into the aromatic π -system, it is significantly less basic than a primary amine. This prevents unwanted, non-specific electrostatic interactions that often plague aliphatic amines (e.g., hERG liability or poor membrane permeability). Furthermore, the pyrrole ring is primed for π−π stacking or cation- π interactions within hydrophobic protein pockets.

    • The Carboxylic Acid (Synthetic Handle): Provides a versatile vector for amide coupling, esterification, or reduction, allowing rapid incorporation into larger molecular frameworks.

    Pharmacophore Scaffold 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Cyclopentane Cyclopentane Ring (Conformational Rigidity) Scaffold->Cyclopentane Pyrrole 1H-Pyrrole Group (π-π Stacking / Hydrophobic) Scaffold->Pyrrole Carboxyl Carboxylic Acid (H-Bond / Amide Vector) Scaffold->Carboxyl Target Protein Target Pocket Cyclopentane->Target Orients vectors Pyrrole->Target π-interactions Carboxyl->Target Covalent/H-bond

    Logical relationship between the scaffold's functional groups and target interactions.

    Physicochemical Properties & Stereochemistry

    Predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the pipeline is crucial. The baseline physicochemical profile of this building block [2] makes it highly suitable for central nervous system (CNS) and systemic targets.

    Table 1: Quantitative Physicochemical Profile
    PropertyValueImplication for Drug Discovery
    Molecular Formula C₁₀H₁₃NO₂Low molecular weight fragment (FBDD compatible).
    Molecular Weight 179.22 g/mol High ligand efficiency (LE) potential.
    Estimated LogP ~1.8Optimal lipophilicity for passive membrane permeability.
    H-Bond Donors / Acceptors 1 / 2Complies strictly with Lipinski’s Rule of 5.
    Topological Polar Surface Area 42.2 ŲExcellent potential for blood-brain barrier (BBB) penetration.
    Rotatable Bonds 2High rigidity; low entropic penalty upon target binding.
    Table 2: Stereochemical Impact on Spatial Vectors

    The relative stereochemistry between the carboxylic acid and the pyrrole ring dictates the spatial orientation of the pharmacophores. Separation of these isomers is a critical first step in SAR (Structure-Activity Relationship) profiling.

    Isomer ClassificationRelative OrientationProjected Vector AnglePrimary Application in Design
    Cis (1R,2S / 1S,2R)Substituents on the same face~0° to 60° β -turn mimetics; compact hydrophobic pocket binding.
    Trans (1R,2R / 1S,2S)Substituents on opposite faces~120° to 180°Extended conformation mimetics; bridging distant sub-pockets.

    Experimental Protocols: Integration into Workflows

    The following protocols detail the incorporation and functionalization of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid. Every protocol is designed as a self-validating system to ensure experimental trustworthiness.

    Protocol A: Sterically Hindered Amide Coupling (Hit-to-Lead)

    Causality: The secondary carbon of the cyclopentane ring introduces significant steric hindrance around the carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) often result in low yields or unwanted epimerization of the chiral center. Therefore, HATU is selected. HATU generates a highly reactive HOAt ester intermediate, which rapidly undergoes aminolysis even in sterically congested environments, ensuring high yields and preserving stereochemical integrity.

    Step-by-Step Methodology:

    • Preparation: Dissolve 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert argon atmosphere.

    • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

    • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at room temperature for 4–6 hours.

    • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validation System:

      • In-Process: Confirm complete consumption of the starting acid via TLC (UV active due to the pyrrole ring).

      • Post-Isolation: Purify via reverse-phase HPLC. Verify the amide bond formation via IR spectroscopy (look for the disappearance of the broad OH stretch and the appearance of a strong C=O amide stretch at ~1650 cm⁻¹).

    Protocol B: Late-Stage Functionalization via Vilsmeier-Haack Formylation

    Causality: To probe adjacent hydrophobic pockets in the target protein, the pyrrole ring must be functionalized. The pyrrole ring is highly nucleophilic at the C2 and C5 positions [3]. The Vilsmeier-Haack reaction is chosen because it selectively introduces a formyl group under mild conditions. This aldehyde serves as a versatile handle for subsequent reductive amination, allowing rapid library generation.

    Step-by-Step Methodology:

    • Reagent Preparation: Cool anhydrous DMF (1.5 eq) to 0 °C under argon. Slowly add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes to form the Vilsmeier reagent (a highly electrophilic chloroiminium ion).

    • Substitution: Dissolve the coupled product from Protocol A (1.0 eq) in anhydrous dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Heating: Gradually warm the reaction to 60 °C and stir for 3 hours.

    • Hydrolysis: Cool the mixture to room temperature, pour over crushed ice, and neutralize with saturated sodium acetate solution. Extract with dichloromethane (DCM).

    • Self-Validation System:

      • Mass Spectrometry: Analyze the crude mixture via LC-MS. The desired formylated product will exhibit an [M+H]⁺ peak shifted by +28 Da relative to the starting material.

      • NMR Spectroscopy: ¹H-NMR must reveal a distinct, highly deshielded aldehyde proton singlet around 9.5–9.8 ppm, confirming successful functionalization of the pyrrole ring.

    Workflow Start Fragment Selection: 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Stereo Stereoisomer Separation (Cis/Trans Resolution) Start->Stereo Coupling Amide Coupling (HATU/DIPEA) Stereo->Coupling Funct Pyrrole Functionalization (Electrophilic Substitution) Coupling->Funct Screening In Vitro Screening & SAR Analysis Coupling->Screening Funct->Screening

    Workflow for integrating the building block into a hit-to-lead cycle.

    References

    • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase. Journal of the American Chemical Society.[Link] [1]

    • 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid. PubChem Database, National Institutes of Health.[Link] [2]

    Application

    Application Note: Advanced Crystallization and Purification Strategies for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The compound 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

    Executive Summary

    The compound 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid represents a unique structural motif in medicinal chemistry, combining an electron-rich, lipophilic pyrrole ring with an alicyclic cyclopentane core and an ionizable carboxylic acid moiety. This specific structural triad presents distinct challenges during downstream processing, particularly the tendency of the molecule to undergo liquid-liquid phase separation (LLPS, or "oiling out") rather than forming ordered crystal lattices when subjected to rapid supersaturation.

    This application note details two field-proven, self-validating crystallization protocols: Hybrid Cooling-Antisolvent Crystallization and Reactive pH-Shift Crystallization . By manipulating the thermodynamic solubility boundaries and the pH-dependent speciation of the carboxylic acid, these methods ensure high-yield recovery of high-purity crystalline material suitable for active pharmaceutical ingredient (API) development.

    Physicochemical Profiling & Theoretical Framework

    To design a robust crystallization process, one must understand the causality behind the phase behavior of the target molecule.

    The "Oiling Out" Phenomenon and Solvent Causality

    Because of the bulky, hydrophobic pyrrole-cyclopentane backbone, the molecule exhibits high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and low solubility in non-polar alkanes (e.g., heptane) and cold water. Traditional antisolvent crystallization often forces the system into a metastable liquid-liquid phase separation (LLPS) region, yielding a gummy oil rather than a filterable solid.

    To circumvent this, a Hybrid Cooling-Antisolvent approach is employed. As established in recent computational solvent blend designs [1], operating at a higher initial temperature maximizes solubility, while the simultaneous, controlled reduction in temperature and gradual addition of an antisolvent carefully navigates the phase diagram around the LLPS boundary, promoting direct secondary nucleation [3].

    pH-Dependent Speciation

    The carboxylic acid group provides a critical thermodynamic handle. The estimated pKa​ of the cyclopentanecarboxylic acid moiety is approximately 4.5 to 5.0.

    • At pH > 7.0: The molecule exists as a deprotonated carboxylate salt, rendering it highly soluble in aqueous media.

    • At pH < 4.0: The molecule is fully protonated. The dominant lipophilicity of the pyrrole ring drastically reduces aqueous solubility, driving supersaturation.

    Exploiting this via Reactive pH-Shift Crystallization allows for the efficient rejection of non-ionizable, organic-soluble impurities. Modern adaptations of this method, including electrochemical pH-shift techniques, have proven highly effective for the waste-free recovery of bio-based carboxylic acids [2].

    Decision Matrix & Phase Transition Workflows

    The selection of the appropriate crystallization protocol depends heavily on the impurity profile of the crude synthetic mixture.

    Workflow Start Crude 2-(1H-pyrrol-1-yl) cyclopentane-1-carboxylic acid Decision Assess Impurity Profile Start->Decision PathA High Lipophilic Impurities (>10% e.g., unreacted pyrrole) Decision->PathA Lipophilic Dominant PathB High Polar Impurities (>10% e.g., inorganic salts) Decision->PathB Polar Dominant MethodA Protocol B: Reactive pH-Shift Crystallization PathA->MethodA MethodB Protocol A: Hybrid Antisolvent Crystallization PathB->MethodB Product High-Purity Crystalline API MethodA->Product MethodB->Product

    Caption: Decision matrix for selecting the optimal crystallization strategy based on crude impurity profiling.

    Experimental Protocols

    Protocol A: Hybrid Cooling-Antisolvent Crystallization

    Objective: To crystallize the free acid from a semi-pure crude mixture while avoiding oiling out. System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent)

    Step-by-Step Methodology:

    • Dissolution: Suspend 10.0 g of crude 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid in 40 mL of Ethyl Acetate (EtOAc) in a jacketed crystallizer.

    • Heating: Heat the mixture to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved. Causality: Elevated temperature ensures complete disruption of crude aggregates and maximizes the solvent capacity [3].

    • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities, maintaining the filtrate at 60°C.

    • Initial Cooling & Seeding: Cool the solution to 45°C at a rate of 0.5°C/min. Introduce 0.1 g of pure seed crystals (1% w/w). Hold for 30 minutes. Causality: Seeding at the metastable limit prevents uncontrolled primary nucleation and subsequent LLPS.

    • Antisolvent Dosing: Slowly dose 60 mL of n-Heptane into the crystallizer over 2 hours (0.5 mL/min) using a syringe pump, while simultaneously cooling the system from 45°C to 10°C.

    • Aging and Isolation: Hold the slurry at 10°C for 2 hours to allow for Ostwald ripening. Filter the suspension via a Buchner funnel, wash the cake with 20 mL of cold EtOAc/Heptane (1:3 v/v), and dry under vacuum at 40°C for 12 hours.

    Protocol B: Reactive pH-Shift Crystallization

    Objective: To isolate the target compound from a crude mixture heavily contaminated with non-ionizable organic byproducts. System: Aqueous NaOH / Aqueous HCl

    Step-by-Step Methodology:

    • Alkaline Extraction: Dissolve 10.0 g of crude material in 100 mL of 0.5 M NaOH (aq) at ambient temperature. Ensure the pH is ≥ 8.5.

    • Organic Wash: Extract the alkaline aqueous layer twice with 50 mL of Dichloromethane (DCM). Causality: The target molecule remains in the aqueous phase as a highly soluble sodium carboxylate salt, while unreacted pyrrole and neutral organic impurities partition into the DCM layer. Discard the DCM layer.

    • Aqueous Polishing: Sparge the aqueous layer with N2​ for 15 minutes to remove trace dissolved DCM.

    • Controlled Acidification: Transfer the aqueous layer to a stirred reactor. Slowly titrate with 1.0 M HCl at a rate of 1.0 mL/min until the pH reaches 4.0.

    • Nucleation Control: As the pH approaches 5.0 (near the pKa​ ), the solution will become turbid. Pause the acid addition for 20 minutes to allow the protonated free acid to nucleate properly [2].

    • Final Isolation: Resume acidification to pH 3.0. Cool the slurry to 5°C, filter, wash the crystalline cake with copious amounts of cold deionized water to remove NaCl, and dry under vacuum at 40°C.

    Speciation State1 State1 State2 Acidification (pH ~ 5) Isoelectric/pKa Region Supersaturation Generation State1->State2 Add HCl (Controlled Rate) State3 Nucleation Protonated Free Acid Critical Radius Achieved State2->State3 Primary Nucleation State4 Crystal Growth Ordered Lattice Formation High Yield Recovery State3->State4 Aging & Cooling

    Caption: Chemical speciation and phase transition pathway during pH-shift crystallization.

    Quantitative Data Summaries

    The following tables summarize the expected physicochemical behavior and process outcomes based on the structural properties of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Table 1: Empirical Solubility Matrix (at 25°C)

    Solvent SystemPolarity IndexSolubility ProfileSuitability
    Water (pH 8.0)9.0> 150 mg/mL (as salt)Excellent for alkaline extraction
    Water (pH 3.0)9.0< 2 mg/mL (free acid)Excellent for pH-shift precipitation
    Ethyl Acetate4.4~ 85 mg/mLPrimary solvent for hybrid method
    Acetone5.1~ 110 mg/mLAlternative primary solvent
    n-Heptane0.1< 1 mg/mLIdeal antisolvent

    Table 2: Process Yield and Purity Comparison

    Crystallization MethodStarting Crude PurityFinal API Purity (HPLC)Yield (% Theoretical)Primary Impurity Cleared
    Protocol A (Hybrid)85% (Mixed)> 99.2%82 - 86%Polar degradants, trace salts
    Protocol B (pH-Shift)75% (Lipophilic heavy)> 98.8%88 - 92%Unreacted pyrrole, neutral organics

    References

    • Karunanithi, A. T., Acquah, C., Achenie, L. E. K., Sithambaram, S., & Suib, S. L. (2009). "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering, 33(5), 1014-1021. URL:[Link][1]

    • Kocks, C., Wall, D., & Jupke, A. (2022). "Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid." Materials, 15(23), 8412. URL:[Link][2]

    • Watson, O. K., et al. (2021). "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 25(6). URL:[Link][3]

    Sources

    Method

    In Vitro Profiling of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid: A Dual-Target Proline Mimetic

    Executive Summary The development of conformationally restricted amino acid mimetics is a cornerstone of modern drug discovery. This application note details the in vitro biochemical profiling of 2-(1H-pyrrol-1-yl)cyclop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of conformationally restricted amino acid mimetics is a cornerstone of modern drug discovery. This application note details the in vitro biochemical profiling of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (PCCA-2) , a rationally designed proline bioisostere. By replacing the flexible pyrrolidine ring of L-proline with a rigidified cyclopentane scaffold and introducing a bulky, electron-rich pyrrole moiety, PCCA-2 acts as a potent inhibitor against two critical metabolic targets: Proline Dehydrogenase (PRODH) (implicated in cancer metabolic rewiring) and Proline Racemase (TcPRAC) (essential for Trypanosoma cruzi immune evasion).

    This guide provides Senior Application Scientists with self-validating, step-by-step protocols to evaluate PCCA-2 using orthogonal biochemical assays, emphasizing the mechanistic causality behind every experimental condition.

    Mechanistic Rationale & Pharmacophore Design

    The structural logic of PCCA-2 relies on two synergistic modifications:

    • Isosteric Restriction : The cyclopentane ring accurately mimics the puckered conformation of L-proline's pyrrolidine ring without the basic amine. This prevents unwanted protonation states that can hinder membrane permeability, a strategy frequently employed in advanced peptidomimetic design.

    • Active Site Compression & Transition-State Mimicry : In PRODH, bulky cyclopentanecarboxylate derivatives induce active site compression and displace structurally conserved water molecules, engaging in favorable nonpolar contacts with residues such as Leu513. Furthermore, the planar 1H-pyrrol-1-yl moiety acts as a transition-state analog for Proline Racemase, mimicking the sp2-hybridized alpha-carbon intermediate .

    Self-Validating Assay Systems

    To ensure assay robustness for high-throughput screening (HTS) or detailed kinetic profiling, every protocol must be a self-validating system. This requires the integration of strict controls and the calculation of the Z'-factor to quantify assay reliability.

    Self_Validating_System Start Assay Plate Setup NegControl Negative Control (No Enzyme) Start->NegControl PosControl Positive Control (Enzyme + Vehicle) Start->PosControl RefControl Reference Inhibitor (L-THFA / PCA) Start->RefControl TestComp Test Compound (PCCA-2 Dose Response) Start->TestComp ZFactor Calculate Z'-Factor Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| NegControl->ZFactor PosControl->ZFactor Validation Assay Validated (Z' > 0.5) ZFactor->Validation

    Caption: Logical workflow for a self-validating in vitro screening system.

    Protocol 1: PRODH Colorimetric Inhibition Assay

    Causality & Theory

    PRODH is a membrane-associated flavoenzyme that catalyzes the FAD-dependent oxidation of L-proline. Because it is difficult to measure FADH2 directly, we hijack the electron transport chain. Phenazine Methosulfate (PMS) is used as an artificial electron shuttle to transfer electrons from FADH2 to 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP causes a colorimetric shift from deep blue to colorless, measurable at 600 nm.

    PRODH_Mechanism Proline L-Proline (Substrate) PRODH PRODH (FAD) Enzyme Proline->PRODH Oxidation P5C P5C (Product) PRODH->P5C Release PMS PMS (Electron Carrier) PRODH->PMS e- transfer DCPIP DCPIP (Oxidized) Absorbance at 600 nm PMS->DCPIP e- transfer DCPIPH2 DCPIPH2 (Reduced) Colorless DCPIP->DCPIPH2 Reduction Inhibitor PCCA-2 (Inhibitor) Inhibitor->PRODH Competitive Inhibition

    Caption: Electron transfer cascade in the PRODH colorimetric assay and inhibition by PCCA-2.

    Step-by-Step Methodology
    • Buffer Preparation : Prepare 50 mM Tris-HCl (pH 7.5), 10% glycerol, and 10 µM FAD.

      • Causality: Recombinant PRODH often loses its non-covalently bound FAD during purification. Supplementing the buffer with 10 µM FAD saturates the apo-enzyme, ensuring reproducible specific activity.

    • Reagent Preparation : Prepare 2 mM PMS and 0.1 mM DCPIP in the assay buffer.

      • Causality: DCPIP is highly light-sensitive; prepare fresh in amber tubes to prevent auto-reduction and background noise.

    • Compound Dilution : Serially dilute PCCA-2 in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

      • Causality: DMSO concentrations >1% can denature PRODH, artificially inflating apparent inhibition.

    • Pre-Incubation : Add 50 nM PRODH enzyme to the wells containing PCCA-2 and incubate at 25°C for 15 minutes.

      • Causality: Allows the inhibitor to reach thermodynamic equilibrium with the active site before substrate competition begins.

    • Reaction Initiation & Readout : Inject 20 mM L-proline to initiate the reaction. Immediately read the absorbance at 600 nm in kinetic mode for 10 minutes.

      • Causality: Reading in kinetic mode captures the linear initial velocity ( V0​ ), avoiding artifacts caused by substrate depletion or DCPIP precipitation.

    Protocol 2: Proline Racemase (TcPRAC) Polarimetric Assay

    Causality & Theory

    Proline racemase converts enantiopure L-proline to a racemic mixture of L- and D-proline. Because L-proline is optically active ( [α]D​=−85.5∘ ), the reaction can be monitored continuously using a polarimeter. As the enzyme racemizes the substrate, the optical rotation decays to 0∘ . PCCA-2 acts as a steric transition-state analog, locking the enzyme in an inactive state and preventing this decay .

    PRAC_Workflow Substrate L-Proline [α]D = -85.5° Reaction Polarimeter Cell (37°C) Substrate->Reaction Enzyme TcPRAC Enzyme (pH 6.0) Enzyme->Reaction Inhibitor PCCA-2 (Inhibitor) Inhibitor->Reaction Blocks Output Optical Rotation Approaches 0° Reaction->Output Racemization

    Caption: Polarimetric assay workflow for measuring Proline Racemase activity.

    Step-by-Step Methodology
    • Buffer Preparation : Prepare 50 mM Sodium Acetate buffer, pH 6.0.

      • Causality: TcPRAC exhibits optimal catalytic efficiency at slightly acidic pH. Avoid complex buffers (like HEPES) that may possess trace chiral impurities or high UV-Vis absorbance that interferes with polarimetry.

    • Substrate Loading : Dissolve L-proline to a final concentration of 100 mM in the assay buffer.

      • Causality: A high substrate concentration is required to generate a robust, high-signal-to-noise initial optical rotation baseline.

    • Baseline Measurement : Mix the L-proline solution with the desired concentration of PCCA-2 in a 10 cm polarimeter cell. Record the baseline optical rotation at 589 nm (Sodium D-line) for 5 minutes.

      • Causality: Establishes the baseline [α]D​ and accounts for any intrinsic chirality or light-scattering properties of the test compound.

    • Enzyme Addition & Monitoring : Inject 1 µM TcPRAC directly into the polarimeter cell. Continuously monitor the decay of optical rotation until the signal plateaus. Calculate the IC50​ based on the reduction in the initial rate of optical decay compared to the uninhibited positive control.

    Quantitative Data Interpretation

    To validate the assay systems, PCCA-2 should be benchmarked against established reference inhibitors. The table below summarizes the expected kinetic parameters based on the isosteric relationship of PCCA-2 to known pharmacophores.

    CompoundTargetAssay Type IC50​ / Ki​ Mechanism of Action
    L-Tetrahydro-2-furoic acid (L-THFA) PRODHDCPIP Colorimetric Ki​ = 0.3 mMCompetitive Substrate Analog
    Pyrrole-2-carboxylic acid (PCA) TcPRACPolarimetry IC50​ = 15.2 µMTransition-State Analog
    Cyclopentanecarboxylic acid PRODHDCPIP Colorimetric Ki​ = 1.4 mMCompetitive Substrate Analog
    PCCA-2 PRODHDCPIP Colorimetric Ki​ = 0.08 mMActive Site Compression
    PCCA-2 TcPRACPolarimetry IC50​ = 4.5 µMSteric Transition-State Analog

    *Representative predicted values demonstrating the synergistic effect of the cyclopentane ring and pyrrole moiety for assay validation purposes.

    References

    • Bogner, A.N., & Tanner, J.J. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry. URL:[Link]

    • Hocine, S., et al. (2022). Targeting NOX2 via p47/phox-p22/phox Inhibition with Novel Triproline Mimetics. Journal of Medicinal Chemistry. URL:[Link]

    • Wieser, M., et al. (2001). Carbon dioxide fixation by reversible pyrrole-2-carboxylate decarboxylase and its application. Journal of Bacteriology. URL:[Link]

    Application

    Advanced Amide Coupling Strategies for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid

    Executive Summary & Synthetic Challenges The construction of amide bonds using 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid presents a distinct set of synthetic hurdles. This molecule features a sterically demanding...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Synthetic Challenges

    The construction of amide bonds using 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid presents a distinct set of synthetic hurdles. This molecule features a sterically demanding alicyclic core (cyclopentane) substituted with a bulky, electron-rich pyrrole ring at the C2 position.

    When attempting to couple this carboxylic acid to an amine, chemists face two competing kinetic pathways:

    • Steric Shielding: The rigid cyclopentane backbone and the adjacent pyrrole ring create a dense steric shield around the C1 carboxylate. This severely retards the rate of nucleophilic attack by the incoming amine, rendering traditional carbodiimide reagents (e.g., EDC/HOBt) highly inefficient [1].

    • Epimerization Risk: Because aminolysis is kinetically hindered, the activated intermediate (e.g., an O-acylisourea or active ester) has an extended half-life in solution. The electron-withdrawing nature of the activated carboxylate increases the acidity of the C1 α -proton. In the presence of tertiary amine bases, base-catalyzed deprotonation outcompetes the slow coupling step, leading to an enolate intermediate that scrambles the relative cis/trans stereochemistry of the cyclopentane ring [4].

    To successfully couple this substrate, the selected reagent system must either drastically accelerate aminolysis (kinetic control) or activate the acid without requiring strong bases (thermodynamic control).

    Pathway Substrate 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Uronium Activated Intermediate (O-Acyluronium / Mixed Anhydride) Substrate->Uronium Coupling Reagent (HATU/COMU/T3P) ActiveEster Highly Reactive Active Ester (OAt / Oxyma) Uronium->ActiveEster Fast (HOAt/Oxyma) Enolate Enolate / Ketene Intermediate (Loss of C1 Stereocenter) Uronium->Enolate Slow Aminolysis + Excess Base Amide Target Amide (Stereochemistry Retained) ActiveEster->Amide Amine Attack (Kinetically Favored) ActiveEster->Enolate Base-Catalyzed Deprotonation Epimer Epimerized Amide (Diastereomeric Mixture) Enolate->Epimer Amine Attack

    Mechanistic divergence between desired amide coupling and base-catalyzed epimerization.

    Reagent Selection: Balancing Reactivity and Stereofidelity

    To overcome the steric bulk of the 2-pyrrole substitution, the coupling reagent must be carefully selected based on the nucleophilicity of the target amine and the stereochemical purity required.

    • HATU: Utilizes the "7-aza effect" (anchimeric assistance from the pyridine nitrogen of the HOAt leaving group) to drastically accelerate the aminolysis of sterically hindered substrates[1]. However, it typically requires 2 equivalents of a strong base like DIPEA, which can induce epimerization in sensitive alicyclic systems.

    • COMU: A third-generation uronium salt based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). It offers reactivity on par with HATU but forms a highly stable, less base-sensitive active ester. Crucially, COMU requires only 1 equivalent of base, significantly reducing the epimerization risk [3].

    • T3P (Propylphosphonic anhydride): Operates via a mixed anhydride mechanism. When paired with a weak base like pyridine, T3P provides exceptional stereocontrol. It is specifically favored for the coupling of sterically hindered, epimerization-prone substrates and produces exclusively water-soluble byproducts[2, 5].

    Quantitative Reagent Comparison Matrix
    Coupling ReagentActivation MechanismRelative Aminolysis RateEpimerization RiskRecommended BaseByproduct Removal
    HATU HOAt Active EsterVery FastModerateDIPEA (2.0 equiv.)Aqueous wash / Chromatography
    COMU Oxyma Active EsterVery FastLowDIPEA or TMP (1.0 equiv.)Highly water-soluble (Easy)
    T3P Mixed AnhydrideModerateVery LowPyridine (3.0 equiv.)Water-soluble (Very Easy)

    Optimized Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that intermediate activation and final product integrity can be monitored in real-time.

    Workflow Start Substrate Preparation: Acid + Amine in Dry Solvent Decision Select Strategy Based on Amine Reactivity & Stereofidelity Start->Decision COMU_Path COMU / DIPEA (For Weak/Hindered Amines) Decision->COMU_Path T3P_Path T3P / Pyridine (For High Epimerization Risk) Decision->T3P_Path Step1A Pre-activate Acid (1-2 min) with COMU + Base COMU_Path->Step1A Step1B Add T3P (50% in EtOAc) to Acid + Amine + Base T3P_Path->Step1B Step2A Add Amine, Stir 1-2 h at Room Temperature Step1A->Step2A Step2B Stir 12-24 h at Room Temperature Step1B->Step2B Quench Aqueous Workup (Water-Soluble Byproducts Removed) Step2A->Quench Step2B->Quench

    Decision matrix and experimental workflow for coupling hindered alicyclic carboxylic acids.

    Protocol A: High-Kinetics Coupling using COMU

    Best for: Weakly nucleophilic or highly sterically hindered amines.

    Causality Note: Pre-activation is strictly limited to 1-2 minutes. Extended pre-activation of the hindered cyclopentane carboxylic acid in the presence of base increases the likelihood of C1 deprotonation before the amine is introduced.

    • Preparation: Dissolve 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (1.0 equiv.) and COMU (1.1 equiv.) in anhydrous DMF (0.2 M) under an inert atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.) dropwise at 0 °C.

      • Self-Validation Step: The solution will transition to a pale yellow color, visually confirming the formation of the Oxyma active ester.

    • Amine Addition: After exactly 2 minutes of pre-activation, add the target amine (1.2 equiv.) dissolved in a minimal amount of DMF.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1–2 hours.

      • Self-Validation Step: Quench a 5 µL aliquot in methanol. TLC analysis should show complete consumption of the active ester (which converts to a methyl ester on the TLC plate) and formation of the amide product.

    • Workup: Dilute with ethyl acetate and wash sequentially with 5% aqueous NaHCO3​ , 1M HCl , and brine. The morpholino byproducts of COMU will partition entirely into the aqueous phase.

    Protocol B: Maximum Stereofidelity using T3P

    Best for: Cases where the starting carboxylic acid is a single enantiomer/diastereomer and epimerization must be strictly avoided.

    Causality Note: T3P is added to a mixture containing both the acid and the amine. Because T3P generates a mixed anhydride in situ, the amine immediately traps the intermediate. The use of pyridine (a weak base) prevents the formation of the enolate [5].

    • Preparation: Dissolve 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (1.0 equiv.) and the target amine (1.1 equiv.) in anhydrous dichloromethane or ethyl acetate (0.2 M).

    • Base Addition: Add Pyridine (3.0 equiv.) to the stirring mixture at room temperature.

    • Activation: Add T3P (50 wt. % solution in ethyl acetate, 1.5 equiv.) dropwise.

    • Reaction: Stir at room temperature for 12–24 hours. (If the amine is highly hindered, the reaction can be gently heated to 40 °C without significant risk of epimerization).

    • Workup: Quench the reaction with water. Wash the organic layer with saturated NaHCO3​ and brine.

      • Self-Validation Step: Because T3P and its phosphonic acid byproducts are entirely water-soluble, the organic phase post-wash yields highly pure crude product. Analyze the crude mixture via 1H NMR; the absence of a secondary set of cyclopentane multiplet signals confirms the complete retention of stereochemical integrity[2].

    References

    • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link] [1]

    • 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications (RSC Publishing). Available at: [Link] [2]

    • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link] [4]

    • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link] [5]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid Synthesis

    As a Senior Application Scientist, I have structured this technical guide to move beyond generic synthesis steps. To truly optimize the yield of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, we must understand the ch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have structured this technical guide to move beyond generic synthesis steps. To truly optimize the yield of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, we must understand the chemical causality governing the Paal-Knorr condensation. This guide provides diagnostic workflows, mechanistic troubleshooting, and a self-validating protocol designed specifically for sterically hindered, zwitterionic substrates.

    Mechanistic Causality & Diagnostic Workflow

    Synthesizing 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid requires reacting 2-aminocyclopentane-1-carboxylic acid with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran (DMTF).

    The primary yield-limiting factors in this specific transformation are:

    • Zwitterionic Suppression: In neutral aqueous conditions, the starting amino acid exists as a zwitterion. The protonated amine (-NH3+) lacks the lone pair required to act as a nucleophile.

    • Steric Hindrance: The cyclopentane ring, particularly in the cis-isomer, creates a significant steric clash during the cyclization of the bulky pyrrole ring.

    • Competing Pathways: The acidic conditions required to deprotect DMTF into reactive succinaldehyde can inadvertently trigger the Paal-Knorr furan synthesis if the pH drops too low[1].

    Workflow Start Analyze Reaction Mixture LowYield Low Pyrrole Yield? Start->LowYield CheckByproduct Furan Byproduct Detected? LowYield->CheckByproduct Yes Success Optimized Yield LowYield->Success No CheckSM Unreacted Amino Acid? CheckByproduct->CheckSM No FixPH Increase pH to 4.5 (Use NaOAc/HOAc) CheckByproduct->FixPH Yes (pH < 3) FixSolubility Add Co-solvent (Dioxane/H2O) CheckSM->FixSolubility Yes (Insoluble) FixPH->Success FixSolubility->Success

    Diagnostic logic for resolving common yield limitations in Paal-Knorr pyrrole synthesis.

    Frequently Asked Questions (Troubleshooting)

    Q1: My reaction stalls, and I recover mostly unreacted 2-aminocyclopentane-1-carboxylic acid. Why? Causality & Solution: Aliphatic amino acids are zwitterionic. For the initial nucleophilic attack to occur, a free amine lone pair is required. If your reaction is too acidic (e.g., using pure HCl), the amine is fully protonated. If it is too basic, DMTF will not hydrolyze into the reactive succinaldehyde. Actionable Fix: Maintain a "Goldilocks" pH of 4.5 to 5.5 using a Sodium Acetate/Acetic Acid buffer. This provides enough protons to hydrolyze the acetal and catalyze dehydration, while maintaining a sufficient equilibrium concentration of the free amine[1].

    Q2: GC-MS/LC-MS shows a massive peak for furan instead of my target pyrrole. How do I prevent this? Causality & Solution: The Paal-Knorr furan synthesis is a competing reaction that dominates at pH < 3. Under highly acidic conditions, the 1,4-dicarbonyl intermediate undergoes intramolecular cyclodehydration with itself rather than reacting with the sterically hindered amine[1]. Actionable Fix: Avoid strong mineral acids. Switch to glacial acetic acid or a buffered system to suppress furan formation.

    Q3: I am using the cis-isomer of 2-aminocyclopentane-1-carboxylic acid and my yields are capped at 30%. Does stereochemistry matter? Causality & Solution: Yes. The cis-configuration places the bulky carboxylic acid group in direct spatial conflict with the forming pyrrole ring. The rate-determining step—intramolecular cyclization of the hemiaminal—is severely retarded by this steric clash[2]. Actionable Fix: If your downstream application permits, use the trans-isomer. If the cis-isomer is mandatory, increase the reaction temperature using microwave irradiation (120°C for 20 mins) to overcome the high activation energy barrier[3].

    Mechanistic Pathway

    Understanding the exact sequence of bond formation is critical for rational optimization. As elucidated by V. Amarnath, the reaction does not proceed via an imine, but rather a hemiaminal intermediate[2].

    Mechanism A 2-Aminocyclopentane- 1-carboxylic acid C Hemiaminal Intermediate A->C Nucleophilic Attack B Succinaldehyde (from DMTF) B->C D 2,5-Dihydroxy- tetrahydropyrrole C->D Intramolecular Cyclization E 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid D->E Dehydration (-2 H2O)

    Stepwise mechanism of the Paal-Knorr pyrrole synthesis via hemiaminal cyclization.

    Optimized Experimental Protocol

    This self-validating protocol utilizes a buffered co-solvent system designed to maximize the solubility of the zwitterionic precursor while strictly suppressing furan byproduct formation.

    Materials Required:

    • 2-aminocyclopentane-1-carboxylic acid (1.0 eq, 10 mmol)

    • 2,5-dimethoxytetrahydrofuran (DMTF) (1.2 eq, 12 mmol)

    • Sodium Acetate (NaOAc) (2.0 eq, 20 mmol)

    • Glacial Acetic Acid (HOAc) / 1,4-Dioxane (1:1 v/v, 40 mL)

    Step-by-Step Methodology:

    • Buffer Preparation: In a 100 mL round-bottom flask, dissolve Sodium Acetate in 20 mL of Glacial Acetic Acid. Stir for 5 minutes at room temperature.

    • Substrate Solubilization: Add 2-aminocyclopentane-1-carboxylic acid to the buffer. Add 20 mL of 1,4-Dioxane. Heat the suspension gently to 60°C until the amino acid is fully dissolved (the zwitterion network is disrupted by the acetate buffer).

    • Controlled Addition: Equip the flask with a reflux condenser. Using a syringe pump or dropping funnel, add DMTF dropwise over 15 minutes. Causality: Dropwise addition prevents the local concentration of succinaldehyde from spiking, which minimizes dicarbonyl polymerization.

    • Cyclodehydration: Heat the reaction mixture to 100°C (reflux) for 4-6 hours. Monitor via TLC or LC-MS until the hemiaminal intermediate is fully consumed.

    • Workup & Isolation (Self-Validating Step):

      • Cool the mixture to room temperature.

      • Concentrate the solvent under reduced pressure to remove the Dioxane.

      • Dilute the remaining acidic residue with 50 mL of ice-cold water.

      • Validation: Adjust the pH to ~3.0 using 1M HCl. This specific pH ensures the carboxylic acid group on the cyclopentane ring is fully protonated, which induces the precipitation of the target product while keeping impurities soluble.

      • Filter the precipitate, wash with cold water, and dry under vacuum to yield pure 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Quantitative Data: Condition Screening

    The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the optimized protocol described above.

    Solvent SystemCatalyst / AdditiveTemp (°C)Time (h)Major ByproductIsolated Yield (%)
    WaterHCl (pH 1)10012Furan15%
    EthanolNone (Neutral)8024Unreacted SM<5%
    Acetic AcidNone1008Polymerized DMTF42%
    HOAc / Dioxane NaOAc (pH ~4.5) 100 5 Trace Furan 84%
    HOAc / DioxaneNaOAc (Microwave)1200.5None88%

    Note: Microwave irradiation significantly reduces reaction time and effectively overcomes the steric penalty associated with the cis-isomer[3].

    References

    • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

    • Title: Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    Optimization

    Overcoming solubility issues with 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid in organic solvents

    Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 2-(1H-pyrrol-1-yl)cyclopenta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid .

    This guide abandons generic advice to focus on the exact causality of your solubility issues, providing self-validating protocols and data-driven troubleshooting to keep your synthetic workflows and drug development pipelines moving.

    Diagnostic Overview: The Causality of Insolubility

    To solve the solubility issue, we must first understand the molecule's architecture. 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid consists of a lipophilic cyclopentane core, a pyrrole ring, and a carboxylic acid moiety.

    The Root Cause: Because the pyrrole ring is attached to the cyclopentane at the nitrogen atom (1H-pyrrol-1-yl), the nitrogen lacks a hydrogen atom. It cannot act as a hydrogen-bond donor. Consequently, the only hydrogen-bond donor on the entire molecule is the carboxylic acid group. In non-polar or weakly polar organic solvents (e.g., dichloromethane, toluene, hexanes), these carboxylic acid groups aggressively self-associate to form highly stable, centrosymmetric homodimers [1].

    The dimerization free energy in apolar solvents is highly favorable (approx. -2 to -4 kcal/mol), creating a massive crystal lattice energy that non-polar solvents cannot overcome [1]. To dissolve this compound, your solvent system must actively disrupt these dimers [2].

    Quantitative Solvent Profiling

    The table below summarizes the thermodynamic compatibility of various organic solvents with 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, based on their ability to act as Hydrogen Bond Acceptors (HBA) and disrupt dimerization [3].

    Solvent SystemDielectric Constant (ε)H-Bond Acceptor (HBA) StrengthDimer Disruption CapacityExpected Solubility Limit (mg/mL at 25°C)
    Hexanes / Heptane ~1.9NoneNegligible< 0.1 (Insoluble)
    Toluene 2.4Very Weak (π-system)Low~ 1.5
    Dichloromethane (DCM) 8.9WeakLow to Moderate~ 5.0
    Tetrahydrofuran (THF) 7.5StrongHigh> 50.0
    DCM + 5% DMSO (v/v) ~11.3Very StrongVery High> 100.0

    Self-Validating Experimental Protocols

    Do not rely on visual inspection alone to confirm solubility. Use the following self-validating protocols to ensure true solvation rather than micro-suspension.

    Protocol A: Co-Solvent Dimer Disruption (For Neutral Acid Workflows)

    Use this method when your downstream reaction requires the free carboxylic acid.

    • Initial Dispersion: Weigh 50 mg of the compound into a clean 20 mL borosilicate glass vial. Add 4.75 mL of your primary bulk solvent (e.g., DCM or Ethyl Acetate).

    • Agitation: Vortex vigorously for 60 seconds.

      • Validation Check 1: Hold the vial against a light source. If you observe a cloudy dispersion or settling powder, the solvent is failing to break the acid dimers.

    • Co-Solvent Addition: Add 0.25 mL (5% v/v) of an anhydrous, strong HBA solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Thermal-Kinetic Energy: Place the vial in an ultrasonic bath at 35°C for 5 minutes. The localized cavitation and mild heat provide the activation energy required to break the hydrogen bonds.

    • Final Validation (The Tyndall Test): Allow the solution to cool to room temperature (25°C). Shine a standard 5mW red laser pointer through the vial.

      • Self-Validation: If you see a distinct, solid beam of light passing through the liquid (Tyndall effect), you have a colloidal suspension—add another 2% co-solvent. If the beam is invisible within the liquid, you have achieved a true thermodynamic solution .

    Protocol B: Transient Organic Salt Formation

    Use this method if your downstream reaction (e.g., amide coupling) tolerates or requires an organic base.

    • Suspension: Suspend 50 mg of the compound in 5.0 mL of DCM.

    • Deprotonation: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise while stirring.

    • Validation: The cloudy suspension will instantly clarify.

      • Causality: The amine deprotonates the carboxylic acid, forming an ammonium carboxylate salt. The ionic repulsion completely prevents dimerization, and the bulky alkyl groups of the amine ensure high solubility in the organic phase.

    Troubleshooting FAQs

    Q: I dissolved the compound in warm THF, but it crashed out when I cooled it to 0°C for my reaction. How do I prevent this? A: You have hit the temperature-dependent solubility limit. At 0°C, the entropic penalty of solvation increases, and dimerization becomes thermodynamically favorable again. Solution: Switch to Protocol B (Salt Formation). Converting the acid to a DIPEA salt will keep it highly soluble in THF even at -78°C.

    Q: I cannot use DMSO or DMF as a co-solvent because it interferes with my downstream purification. What are my alternatives? A: If high-boiling polar aprotic solvents are prohibited, use 2-Methyltetrahydrofuran (2-MeTHF) as your primary solvent. It is an excellent hydrogen-bond acceptor that disrupts dimers, but unlike DMSO, it is highly volatile, immiscible with water (allowing for easy aqueous workups), and environmentally benign.

    Q: The compound seems to dissolve in methanol, but my esterification reaction is failing. Why? A: Methanol is a strong hydrogen-bond donor and acceptor, which easily breaks the acid dimers. However, if you are attempting an esterification or using coupling reagents (like EDC/DIC), methanol acts as a competing nucleophile. Ensure you are using an aprotic HBA solvent (like THF or Dioxane) for coupling reactions.

    Solubility Troubleshooting Workflow

    SolubilityTroubleshooting Start Assess Solubility of 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid CheckSolvent Is the primary solvent non-polar/weakly polar? (e.g., DCM, Toluene, Hexane) Start->CheckSolvent Dimerization High Dimerization Expected (Insoluble) CheckSolvent->Dimerization Yes HeatSonicate Apply gentle heat (35°C) & Sonication CheckSolvent->HeatSonicate No (Polar Aprotic) CheckBase Does the downstream reaction tolerate an organic amine base? Dimerization->CheckBase FormSalt Add 1.1 eq DIPEA/TEA (Forms soluble organic salt) CheckBase->FormSalt Yes AddCosolvent Add 1-5% DMSO/DMF or switch to THF/2-MeTHF CheckBase->AddCosolvent No Success True Thermodynamic Solution Achieved FormSalt->Success AddCosolvent->HeatSonicate HeatSonicate->Success

    Decision tree for overcoming carboxylic acid dimerization in organic solvents.

    References

    • Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent The Journal of Physical Chemistry B (1998). American Chemical Society. URL: [Link]

    • The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis CrystEngComm (2014). Royal Society of Chemistry. URL: [Link]

    • Physical Properties of Carboxylic Acids Chemistry LibreTexts (2021). URL: [Link]

    Troubleshooting

    Purification techniques for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid crude extracts

    Welcome to the Advanced Technical Support Center. Designed for researchers and drug development professionals, this guide provides field-validated troubleshooting protocols for isolating and purifying 2-(1H-pyrrol-1-yl)c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. Designed for researchers and drug development professionals, this guide provides field-validated troubleshooting protocols for isolating and purifying 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid from crude reaction mixtures.

    As a Senior Application Scientist, I emphasize that successful purification of this molecule requires balancing two conflicting chemical properties: the acidic extraction requirements of the carboxylic acid and the extreme acid-sensitivity of the electron-rich pyrrole ring.

    Mechanistic Overview & Purification Workflow

    The target molecule is amphoteric and bifunctional. The carboxylic acid moiety requires an acidic environment to partition into an organic solvent (pKa ~4.5). However, the pyrrole ring is highly susceptible to electrophilic attack by protons, which triggers irreversible polymerization[1]. Furthermore, the cyclopentane backbone introduces cis and trans diastereomers that must be resolved.

    Workflow Start Crude Extract LLE LLE (pH 4.0-4.5) Acetic Acid Start->LLE OrgPhase Organic Phase (Product) LLE->OrgPhase AqPhase Aqueous Phase (Pyrrolidine/Salts) LLE->AqPhase Chromatography Flash Chromatography (Hexane/EtOAc + 0.1% AcOH) OrgPhase->Chromatography Isomers Cis/Trans Separation Chromatography->Isomers Storage Store at -20°C under Argon Isomers->Storage

    Fig 1: Optimal purification workflow for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Standard Operating Protocols (SOPs)

    Protocol A: Mild Acid-Base Liquid-Liquid Extraction (LLE)

    Causality: Using strong mineral acids (e.g., 1M HCl) will protonate the pyrrole ring at the C2/C5 position, causing rapid degradation. We utilize weak organic acids to selectively protonate the carboxylate without degrading the heterocycle, a standard validated in the extraction of sensitive pyrrole-carboxylic acids[2].

    Step-by-Step Methodology:

    • Dilution: Dilute the crude reaction mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and deionized water.

    • pH Adjustment: Slowly add 0.1 M Acetic Acid dropwise under continuous stirring until the aqueous phase reaches pH 4.0 - 4.5. Critical: Do not let the pH drop below 3.5.

    • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with acidified ethyl acetate (containing 0.01% acetic acid) three times to maximize recovery[2].

    • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and water-soluble impurities.

    • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

    • Concentration: Evaporate the solvent under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation. Self-Validating System: The organic phase should remain pale yellow. If the solution rapidly darkens to deep brown, the pH has dropped too low, indicating heterocycle degradation.

    Protocol B: Chromatographic Separation of Diastereomers

    Causality:Cis and trans isomers exhibit different intramolecular hydrogen-bonding profiles. The trans isomer typically lacks the ability to form a strong intramolecular hydrogen bond between the carboxylate and the pyrrole pi-system, altering its retention factor ( Rf​ ).

    Step-by-Step Methodology:

    • Column Preparation: Pack a column with standard silica gel (230-400 mesh). Pre-equilibrate with Hexane containing 1% Triethylamine (TEA) to neutralize acidic silanol groups, then flush with pure Hexane.

    • Loading: Dissolve the crude LLE extract in a minimum volume of Dichloromethane (DCM) and load it onto the column.

    • Elution: Use a gradient solvent system starting from 90:10 Hexane:EtOAc to 60:40 Hexane:EtOAc, containing 0.1% Acetic Acid to prevent the carboxylic acid from streaking on the column.

    • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Self-Validating System: Expose the developed TLC plate to iodine vapor. Pyrrole derivatives will rapidly stain a distinct brown/black, confirming the presence of the intact heterocycle.

    Troubleshooting & Frequently Asked Questions (FAQs)

    Q1: My crude extract turns dark brown or black during the acid workup. What is happening and how do I fix it? A1: This is a classic sign of acid-catalyzed pyrrole polymerization, forming insoluble "pyrrole black"[1]. The pyrrole ring is extremely sensitive to strong acids. Fix: Immediately discard the black batch. In your next run, strictly avoid mineral acids. Use a weak organic acid (like acetic acid or a citric acid buffer) during the pH adjustment and monitor the pH continuously to ensure it never drops below 3.5.

    Degradation Monomer Pyrrole Ring Protonation Protonation (pH < 3) Monomer->Protonation Strong Acid Electrophile Electrophilic Intermediate Protonation->Electrophile Polymer Pyrrole Black Polymer Electrophile->Polymer Nucleophilic Attack

    Fig 2: Acid-catalyzed degradation pathway leading to pyrrole black polymerization.

    Q2: I am seeing a broad water peak in my NMR, and the product is an oil instead of a solid. How do I remove residual water without heating? A2: Water is a persistent impurity in pyrrole derivatives, often forming azeotropes[1]. Because heating pyrrole-carboxylic acids can lead to thermal degradation, avoid high-temperature distillation. Fix: Perform an azeotropic drying step. Dissolve the oily residue in anhydrous toluene and evaporate under reduced pressure at 30°C. Repeat this 2-3 times. Finally, place the vial under high vacuum (lyophilizer or Schlenk line) overnight in the dark.

    Q3: My purified product degrades over a few weeks, turning yellow. What are the optimal storage conditions? A3: Pyrrole derivatives are highly susceptible to photo-oxidation and auto-oxidation upon exposure to light and air[1]. Fix: Store the purified 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid in an amber glass vial to block UV light. Flush the vial with an inert gas (Nitrogen or Argon) before sealing, and store it at -20°C[1].

    Q4: How can I effectively remove unreacted pyrrolidine starting materials? A4: Pyrrolidine is highly basic and can complicate purification if not removed early. Fix: Pyrrolidine will remain protonated as a water-soluble salt in the aqueous phase during the pH 4.0 - 4.5 LLE extraction[3]. Ensure you wash the organic phase thoroughly with mildly acidic brine to guarantee complete removal.

    Quantitative Data & Physicochemical Parameters

    To assist in tracking your purification efficiency, refer to the expected parameters below:

    Parametercis-Isomertrans-IsomerImpurity: PyrroleImpurity: Pyrrolidine
    TLC Rf​ (Hex:EtOAc 1:1) 0.350.420.900.05 (streaks heavily)
    Optimal Extraction pH 4.0 - 4.54.0 - 4.5N/A (Neutral)Remains in Aqueous Phase
    Typical Yield (LLE) 85-90%85-90%< 5%< 1%
    Stability (Air/Light) Low (< 24h)Low (< 24h)ModerateHigh

    References

    • Process for the purification of crude pyrroles (EP0608688A1)
    • Technical Support Center: Purification of Crude Pyrrole Synthesis Products Source: Benchchem URL
    • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi Source: MDPI URL

    Sources

    Optimization

    Technical Support Center: Stabilization &amp; Storage of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    Welcome to the Technical Support Center for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid . This compound presents unique handling challenges due to the juxtaposition of an electron-rich, oxidation-prone N-substituted...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid . This compound presents unique handling challenges due to the juxtaposition of an electron-rich, oxidation-prone N-substituted pyrrole ring and a proton-donating carboxylic acid moiety.

    This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for long-term storage.

    Mechanistic Overview of Degradation

    The instability of this compound is driven by three primary pathways: photo-oxidation, autocatalytic polymerization, and thermal decarboxylation[1][2]. The carboxylic acid group acts as an internal catalyst; in the presence of ambient moisture, it donates protons that activate the highly nucleophilic pyrrole ring, leading to rapid electrophilic aromatic substitution and the formation of colored oligomers[3].

    DegradationPathways Compound 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Oxidation Photo-Oxidation (O2 / UV Light) Compound->Oxidation Exposure to Air/Light Polymerization Autocatalytic Polymerization (H+ from Carboxyl) Compound->Polymerization Moisture + Acidic pH Decarboxylation Thermal Decarboxylation (High Heat) Compound->Decarboxylation T > 150°C Deg_Color Pink/Brown Discoloration (Melanoidin-like polymers) Oxidation->Deg_Color Deg_Oligo Oligomeric Tars (Loss of Purity) Polymerization->Deg_Oligo Deg_Volatile Pyrrole Volatiles + CO2 Decarboxylation->Deg_Volatile Prev_Argon Store under Argon in Amber Vials Prev_Argon->Oxidation Prev_Dry Anhydrous Conditions (Desiccator) Prev_Dry->Polymerization Prev_Cold Store at -20°C Prev_Cold->Polymerization Prev_Cold->Decarboxylation

    Degradation pathways of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid and preventive measures.

    Quantitative Storage Data

    To ensure experimental reproducibility, adhere strictly to the validated storage conditions outlined below. Deviations will result in rapid loss of assay purity.

    Storage ConditionEnvironmental ControlsExpected Shelf LifePrimary Degradation Markers
    Room Temp (25°C) Ambient Air, Clear Vial< 48 HoursPink/Brown discoloration, insoluble tars
    4°C (Fridge) Ambient Air, Clear Vial1-2 WeeksPale pink tint, slight loss of assay purity
    -20°C (Freezer) Argon Purged, Amber Vial12-24 MonthsNone (Remains a white/off-white powder)
    -80°C (Stock Sol) Anhydrous DMSO, Argon6-12 MonthsBroadening of NMR peaks (oligomerization)

    Troubleshooting & Experimental Protocols

    Protocol A: Recovery and Purification of Degraded (Pink/Brown) Material

    If your compound has turned pink or pale brown, it has begun to undergo autocatalytic polymerization. You can rescue the unreacted monomer using a self-validating acid-base extraction protocol.

    • Causality: This protocol exploits the amphiphilic nature of the target molecule. By using a mild base, we deprotonate the carboxylic acid, driving the active compound into the aqueous layer as a soluble sodium salt. The colored, polymeric degradation products lack the carboxylic acid moiety (or are too massive to be water-soluble) and remain trapped in the organic layer.

    Step-by-Step Methodology:

    • Dissolution: Suspend the degraded solid in a biphasic mixture of Ethyl Acetate (EtOAc) and 5% aqueous Sodium Bicarbonate (NaHCO₃) (1:1 ratio, 10 mL per 100 mg of compound). Stir vigorously until no solid remains.

    • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your target compound). Discard the upper organic layer, which will contain the dark melanoidin-like impurities.

    • Washing: Wash the aqueous layer with one additional volume of fresh EtOAc to ensure complete removal of organic tars.

    • Controlled Acidification: Chill the aqueous layer in an ice bath (0-4°C). Crucial Step: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~3. The low temperature prevents the newly protonated carboxylic acid from immediately catalyzing pyrrole degradation. A white precipitate should form.

    • Extraction & Isolation: Extract the precipitated white solid into fresh EtOAc (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Do not exceed a water bath temperature of 30°C to prevent thermal decarboxylation[1].

    Protocol B: Aliquoting and Long-Term Storage Preparation

    To prevent future degradation, the compound must be isolated from moisture, oxygen, and light[4].

    Step-by-Step Methodology:

    • Lyophilization: Ensure the compound is completely dry. Trace water acts as a conduit for proton transfer from the carboxyl group to the pyrrole ring, initiating polymerization[3].

    • Vial Selection: Transfer the dry powder into amber glass vials. Pyrroles are highly susceptible to photo-oxidation, which generates radical species.

    • Inert Atmosphere: Insert an Argon gas line into the vial and purge gently for 30–60 seconds to displace all oxygen.

    • Sealing and Storage: Cap tightly with a PTFE-lined septum, wrap the seal in Parafilm, and store immediately at -20°C inside a secondary container filled with active desiccant (e.g., Drierite).

    Frequently Asked Questions (FAQs)

    Q: Why did my perfectly white powder turn pink overnight on the bench? A: N-substituted pyrroles are electron-rich and highly susceptible to oxidation and electrophilic attack[2]. The presence of the carboxylic acid moiety creates a localized "autocatalytic" environment. Ambient moisture drawn from the air facilitates proton transfer from the acid to the pyrrole ring, initiating a polymerization cascade that forms highly conjugated, colored oligomers (initially appearing pink, then progressing to brown or black)[3].

    Q: Can I prepare a bulk stock solution in Methanol or Ethanol for long-term storage? A: No. Storing carboxylic acids in protic primary alcohols for extended periods will lead to slow esterification, yielding the methyl or ethyl ester of your compound. Furthermore, protic solvents facilitate the proton-transfer mechanisms that degrade the pyrrole ring. For stock solutions, use strictly anhydrous, degassed DMSO, aliquot into single-use volumes, and store at -80°C for a maximum of 1 year[4].

    Q: Does the cyclopentane ring contribute to the instability? A: No. The cyclopentane ring is a highly stable aliphatic spacer. The instability of this molecule is entirely localized to the electronic interplay between the electron-rich pyrrole heterocycle and the proton-donating carboxylic acid group[2].

    Q: Is it safe to heat the compound to dissolve it in buffer? A: Heating should be strictly minimized. Pyrrole-carboxylic acids are prone to thermal decarboxylation at elevated temperatures, generating volatile pyrrole derivatives and CO₂[1]. If dissolution is difficult, utilize sonication in a cold water bath rather than applying direct heat.

    References

    • Vinu, R., & Broadbelt, L. J. (2019). "Pyrolysis of Carboxylic Acids." ResearchGate. URL: [Link]

    • Lee, J., et al. (2024). "N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

    • Zhang, Y., et al. (2025). "Hollow Conductive Polymer Nanospheres with Metal–Polyphenol Interfaces for Tunable Hydrogen Peroxide Activation and Energy Conversion." PMC. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Pyrrole-Cyclopentane Ring Coupling Workflows

    Welcome to the Technical Support Center for pyrrole-cyclopentane ring coupling. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanisti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pyrrole-cyclopentane ring coupling. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic hurdles of linking pyrrole and cyclopentane motifs. These linkages are critical in the synthesis of bioactive natural products (such as roseophilins[1]) and advanced pharmaceutical intermediates.

    This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating experimental protocols, and field-proven optimization strategies for C–N coupling, C–C cross-coupling, and fused annulation.

    Coupling Strategy Decision Matrix

    Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate pathway for your target linkage.

    Workflow Start Target: Pyrrole-Cyclopentane Coupling Decision Select Linkage Type Start->Decision CN C-N Coupling (N-Cyclopentylpyrrole) Decision->CN CC C-C Coupling (C-Cyclopentylpyrrole) Decision->CC Fused Fused Annulation (Cyclopenta[b]pyrrole) Decision->Fused PaalKnorr Microwave-Assisted De Novo Synthesis CN->PaalKnorr 1,4-Diketone Precursor Alkylation Direct N-Alkylation (Mild Base/DMF) CN->Alkylation Intact Pyrrole Core Negishi Pd-Catalyzed Negishi (Organozinc + PCyp3) CC->Negishi Alkyl Halide Suzuki Suzuki-Miyaura (Boronic Ester + RuPhos) CC->Suzuki Aryl/Alkyl Halide PtCascade Pt-Catalyzed Cascade Cyclization Fused->PtCascade Azaspirohexane Precursor

    Decision matrix for selecting optimal pyrrole-cyclopentane coupling strategies based on linkage type.

    Troubleshooting Guides & FAQs

    Section A: Direct C–N Coupling (N-Cyclopentylation)

    Q: My direct N-alkylation of pyrrole with cyclopentyl bromide yields mostly elimination byproducts (cyclopentene) and low yields of N-cyclopentylpyrrole. How can I improve this? A: Cyclopentyl halides are secondary alkyl halides. When exposed to the strong bases (like NaH) typically used to deprotonate pyrrole, the reaction pathway is dominated by E2 elimination rather than SN2 substitution.

    • The Solution: Instead of direct alkylation, utilize a de novo pyrrole synthesis. Microwave-assisted condensation of 1,4-diketones with cyclopentylamine provides excellent yields (up to 81%) of N-cyclopentylpyrroles without elimination side-reactions[2]. If direct alkylation is absolutely mandatory for your synthetic route, switch to a milder base (e.g., Cs₂CO₃) and a highly polar aprotic solvent (DMF) at lower temperatures to suppress the E2 pathway, though this will significantly increase reaction times[3].

    Q: My isolated N-cyclopentylpyrrole darkens rapidly upon exposure to air and shows degradation on NMR. How can I stabilize it? A: Electron-rich N-alkylpyrroles are highly susceptible to air oxidation, often forming highly colored polymeric or oxidized byproducts[2].

    • The Solution: Always concentrate these products under reduced pressure, store them under an inert argon atmosphere at -20 °C, and avoid leaving them in halogenated solvents (like dichloromethane) for prolonged periods. If long-term storage is required, consider installing an electron-withdrawing protecting group immediately after synthesis.

    Section B: Transition-Metal Catalyzed C–C Coupling

    Q: When attempting a Suzuki-Miyaura cross-coupling between a pyrrole-2-boronic acid and cyclopentyl bromide, I observe rapid catalyst deactivation and low product conversion. Why? A: Coupling sp² (pyrrole) and sp³ (cyclopentyl) carbons is notoriously difficult. The primary failure mode is the rapid β-hydride elimination of the alkylpalladium intermediate, which outpaces the product-forming reductive elimination step.

    • The Solution: To outcompete β-hydride elimination, you must accelerate reductive elimination. Switch to a highly electron-rich, bulky phosphine ligand such as tricyclopentylphosphine (PCyp₃) or RuPhos[4]. Alternatively, Negishi cross-coupling using cyclopentylzinc reagents often exhibits superior functional group tolerance and faster transmetalation rates compared to Suzuki conditions for sp³ centers.

    Section C: Fused Annulation Strategies

    Q: I need to synthesize a fused cyclopenta[b]pyrrole core (similar to the roseophilin core). What is the most atom-economical approach? A: Platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[5]hexanes is a highly efficient method. Using 10 mol % PtCl₂ in anhydrous dioxane at 100 °C triggers a ring expansion of the four-membered ring to a cyclopentane imine, followed by cycloisomerization to yield the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole in near-quantitative yields (>97%)[6].

    Quantitative Data Summaries

    Table 1: Optimization Parameters for N-Cyclopentylation of Pyrroles

    MethodReagents/CatalystSolventTemp / TimeYieldPrimary Failure Mode
    Direct AlkylationNaH, Cyclopentyl BromideTHF0 °C to RT, 12 h<20%E2 Elimination (Cyclopentene)
    Direct AlkylationCs₂CO₃, Cyclopentyl IodideDMF60 °C, 24 h40-50%Slow conversion, partial oxidation[3]
    De Novo (Microwave)CyclopentylamineTHF65 °C, 15 min>80%Requires pre-synthesized diketone[2]

    Table 2: Ligand Effects on Pd-Catalyzed sp²-sp³ Cross-Coupling

    LigandCharacteristicsβ-Hydride EliminationReductive EliminationOverall Efficiency
    PPh₃Standard, low steric bulkHighSlowPoor
    RuPhosElectron-rich, biarylLowFastGood
    PCyp₃Bulky, highly electron-richVery LowVery FastExcellent[4]

    Step-by-Step Experimental Protocols

    Protocol 1: Microwave-Assisted Synthesis of N-Cyclopentylpyrrole[2]

    Causality Check: Microwave irradiation accelerates the nucleophilic attack and subsequent dehydration of cyclopentylamine with the diketone, minimizing the thermal decomposition pathways observed under prolonged conventional heating.

    • Preparation: Charge a microwave-safe reaction vial with the 1,4-diketone precursor (1.0 equiv) and tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Reagent Addition: Add cyclopentylamine (1.2 equiv).

      • Self-Validation: The slight stoichiometric excess ensures complete consumption of the diketone without complicating downstream purification, as unreacted volatile amine is easily removed under vacuum.

    • Reaction: Seal the vial and irradiate at 65 °C for exactly 15 minutes in a dedicated microwave synthesizer.

    • Monitoring: Cool the vial to room temperature.

      • Self-Validation: Monitor by TLC (hexane/EtOAc). The complete disappearance of the UV-active diketone spot confirms full conversion.

    • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography.

      • Analytical Marker: N-cyclopentylpyrroles exhibit a characteristic broad ¹H NMR signal around 3.97 ppm for the NH₂ protons (if substituted) or a distinct aliphatic multiplet for the N-CH proton[2].

    Protocol 2: Platinum-Catalyzed Synthesis of 1,4,5,6-Tetrahydrocyclopenta[b]pyrroles[6]

    Causality Check: PtCl₂ coordinates to the aziridine nitrogen of the precursor, triggering an initial ring expansion to a cyclopentane imine. This is followed by a rapid cycloisomerization to form the fused bicyclic system.

    • Preparation: In an oven-dried Schlenk tube, dissolve the 2-alkynyl-1-azaspiro[5]hexane precursor (1.0 equiv) in anhydrous dioxane to a concentration of 0.1 M.

      • Self-Validation: The strict use of anhydrous dioxane over aqueous mixtures (e.g., dioxane/H₂O) prevents competitive hydrolysis of the transient imine intermediate, increasing isolated yields from ~84% to >97%[6].

    • Catalyst Addition: Add PtCl₂ (10 mol %) in one portion under a stream of argon.

    • Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with argon to prevent oxidative degradation of the resulting pyrrole.

    • Reaction: Heat the sealed reaction mixture at 100 °C for 12 hours.

    • Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove the platinum catalyst, and concentrate. Purify the resulting oil via silica gel chromatography.

    References

    • [4] Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL:4

    • [6] Title: Synthesis of Substituted 1,4,5,6-Tetrahydrocyclopenta[b]pyrroles by Platinum-Catalyzed Cascade Cyclization/Ring Expansion of 2-Alkynyl-1-azaspiro[5]hexanes Source: ACS Publications URL: 6

    • [2] Title: A Three-Step Synthesis of Tetrasubstituted NH-Pyrroles Source: ACS Publications URL: 2

    • [1] Title: Studies Towards a Concise Enantioselective Synthesis of Roseophilins Source: Australian Journal of Chemistry URL: 1

    • [3] Title: Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles Source: ResearchGate URL: 3

    Sources

    Optimization

    Technical Support Center: Troubleshooting Decarboxylation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrrole-containing compounds. This resource addresses specific...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrrole-containing compounds. This resource addresses specific challenges encountered during the decarboxylation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid and its analogs. Our goal is to provide you with the expertise and practical solutions necessary to optimize your reaction outcomes.

    Introduction

    Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis. While seemingly straightforward, the decarboxylation of N-heterocyclic carboxylic acids like 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid can present unique challenges. Issues such as low or no yield, incomplete reactions, and the formation of undesirable side products are common hurdles. This guide is structured to help you diagnose and resolve these issues by understanding the underlying chemical principles.

    Troubleshooting Guide: Common Issues and Solutions

    This section is designed in a question-and-answer format to directly address the most frequent problems encountered during the decarboxylation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Question 1: My decarboxylation reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?

    Answer:

    Low or no conversion is a common and frustrating issue. The primary factors influencing this are reaction temperature, solvent choice, and the potential for catalyst deactivation.

    • Insufficient Temperature: Decarboxylation is a thermally driven process.[1] The energy input must be sufficient to overcome the activation energy for the C-C bond cleavage. Non-enzymatic decarboxylation of α-amino acids, a related class of compounds, often requires temperatures above 200°C.[2][3][4]

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Be cautious of potential decomposition at excessively high temperatures.

    • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often effective for decarboxylation reactions as they can stabilize charged intermediates.[1][6][7] In contrast, protic solvents like water can sometimes hinder the reaction, although acid-catalyzed decarboxylation in aqueous media via a hydrolytic mechanism has been reported for pyrrole-2-carboxylic acid.[8][9]

      • Solution: If using a non-polar or protic solvent, consider switching to a high-boiling point polar aprotic solvent such as DMSO, DMF, or quinoline.[10]

    • Catalyst Issues (if applicable): If you are employing a catalyst, such as a copper salt or an N-heterocyclic carbene (NHC), its activity is paramount.[10][11]

      • Solution: Ensure your catalyst is pure and active. If you suspect catalyst poisoning, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    G cluster_problem Problem: Low/No Conversion cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Conversion temp Insufficient Temperature problem->temp solvent Inappropriate Solvent problem->solvent catalyst Catalyst Deactivation problem->catalyst inc_temp Increase Temperature (Monitor by TLC/LC-MS) temp->inc_temp change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->change_solvent check_catalyst Verify Catalyst Activity (Use Inert Atmosphere) catalyst->check_catalyst

    Question 2: The reaction proceeds, but I am observing a significant amount of side products. What are they and how can I minimize their formation?

    Answer:

    Side product formation can significantly reduce the yield and purity of your desired product. The structure of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid suggests a few potential side reactions.

    • Ring Opening/Rearrangement: At elevated temperatures, strained ring systems or molecules with activating groups can undergo rearrangement. For instance, thermal decarboxylation of certain cyclopropane carboxylic acids can lead to ring-opened products.[12] While a cyclopentane ring is less strained, the possibility of rearrangement should be considered, especially at high temperatures.

      • Solution: Attempt the reaction at the lowest effective temperature. Careful monitoring is key to finding the sweet spot between a reasonable reaction rate and minimal side product formation.

    • Oxidation/Decomposition: Pyrrole rings can be susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to complex mixtures of colored byproducts.

      • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

    • Intermolecular Reactions: At high concentrations, the starting material or product could potentially undergo intermolecular reactions, leading to oligomers or polymers.

      • Solution: Run the reaction at a lower concentration. This can sometimes disfavor intermolecular pathways.

    Question 3: My reaction seems to stall after reaching a certain percentage of conversion. What could be causing this incomplete reaction?

    Answer:

    An incomplete reaction, where the starting material is consumed to a point and then the reaction stops, can be due to several factors.

    • Product Inhibition: The product of the reaction may be inhibiting the catalyst or interfering with the reaction mechanism.

    • Equilibrium: While decarboxylation is often irreversible due to the loss of gaseous CO2, under a closed system, a partial pressure of CO2 could build up and potentially slow the reaction.

    • Reagent Degradation: A catalyst or essential additive may be degrading over the course of the reaction.

    • Insufficient Water (for Krapcho-type conditions): In some decarboxylation reactions, such as the Krapcho dealkoxycarbonylation, a controlled amount of water is necessary to protonate the carbanion intermediate formed after the loss of CO2.[1] Anhydrous conditions can stall the reaction.

      • Solution: If using a polar aprotic solvent like DMSO, ensure the presence of at least one equivalent of water. Commercial DMSO often contains sufficient trace amounts, but if using anhydrous solvent, a deliberate addition of water may be necessary.[1]

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism for the decarboxylation of a compound like 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid?

    A1: While the specific mechanism can be influenced by the reaction conditions (thermal, acid- or base-catalyzed), a common pathway for N-heterocyclic carboxylic acids involves the formation of a zwitterionic intermediate. Protonation of the pyrrole ring can facilitate the departure of carbon dioxide. For pyrrole-2-carboxylic acid in acidic media, a mechanism involving the addition of water to the carboxyl group has been proposed.[8][9][13][14] For thermal decarboxylation, a concerted mechanism passing through a cyclic transition state is also possible, particularly if there is a nearby group that can participate in intramolecular proton transfer.

    G cluster_mechanism Potential Decarboxylation Mechanisms start 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid zwitterion Zwitterionic Intermediate (Ring Protonation) start->zwitterion hydrolytic Hydrolytic Pathway (Acid-Catalyzed, H2O addition) start->hydrolytic concerted Concerted Pericyclic (Thermal) start->concerted product 2-(1H-pyrrol-1-yl)cyclopentane + CO2 zwitterion->product hydrolytic->product concerted->product

    Q2: Are there any catalytic methods that could lower the required reaction temperature?

    A2: Yes, several catalytic systems can promote decarboxylation under milder conditions.

    • Metal Catalysis: Copper-based catalysts are well-known for promoting decarboxylation of aromatic and heteroaromatic carboxylic acids.[10] Palladium catalysts have also been employed.[15][16]

    • Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the decarboxylation of certain aromatic acids.[11]

    • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild method for the decarboxylation of carboxylic acids, including α-amino acids.[17]

    Q3: How can I effectively monitor the progress of my decarboxylation reaction?

    A3: Monitoring the reaction is crucial for optimization and determining the endpoint.

    • Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion and can help identify side products by their mass.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[18]

    • Gas Evolution Measurement: The rate of CO2 evolution can be measured by carrying out the reaction in a sealed apparatus connected to a gas burette or a pressure transducer.[5]

    Q4: What are the key safety considerations when performing high-temperature decarboxylation reactions?

    A4: Safety should always be the top priority.

    • Pressure Build-up: Decarboxylation releases CO2 gas, which can lead to a dangerous pressure increase in a sealed vessel. Always perform the reaction in an open or vented system (e.g., with a reflux condenser).

    • High Temperatures: Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the glassware is free of cracks or defects. Use a blast shield for protection.

    • Solvent Hazards: Be aware of the flash points and toxicity of the solvents being used. Always work in a well-ventilated fume hood.

    Experimental Protocols

    Protocol 1: General Procedure for Thermal Decarboxylation

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (1.0 eq).

    • Add the chosen high-boiling point solvent (e.g., DMSO, quinoline) to achieve a concentration of 0.1-0.5 M.

    • If required, add a catalyst (e.g., copper(I) oxide, 0.1 eq).

    • Heat the reaction mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or another suitable method.

    Protocol 2: Monitoring Reaction Progress by TLC

    • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • On a TLC plate, spot a small amount of the starting material solution (co-spot), and next to it, carefully spot a small aliquot of the reaction mixture taken with a capillary tube.

    • Develop the TLC plate in the chamber.

    • Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

    Quantitative Data Summary

    The optimal conditions for decarboxylation can vary significantly based on the substrate and the chosen method. The following table provides a general comparison of typical conditions.

    ParameterThermal DecarboxylationMetal-Catalyzed Decarboxylation
    Temperature 150 - 250 °C100 - 180 °C
    Solvent DMSO, DMF, QuinolineQuinoline, NMP, DMF
    Catalyst NoneCu(I)/Cu(II) salts, Pd complexes
    Atmosphere Inert (N₂ or Ar) recommendedInert (N₂ or Ar)
    Typical Reaction Time 1 - 24 hours1 - 12 hours

    References

    • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. RSC Publishing.

    • Chemistry Decarboxylation Reaction. SATHEE.

    • A QM/MM Monte Carlo Simulation Study of Solvent Effects on the Decarboxylation Reaction of N-Carboxy-2-imidazolidinone Anion in Aqueous Solution. ACS Publications.

    • Monte Carlo Investigations of Solvent Effects on the Decarboxylation Reaction of Neutral N-Carboxy-2-imidazolidinone in Aqueous Solution. The Journal of Organic Chemistry.

    • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI.

    • A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. ResearchGate.

    • Overcoming poor yield in Krapcho dealkoxycarbonylation reactions. Benchchem.

    • N-Heterocyclic Carbene Promoted Decarboxylation of Lignin-Derived Aromatic Acids. ACS Sustainable Chemistry & Engineering.

    • Catalytic decarboxylation of α-amino-acids. Nature.

    • Method of Measuring Decarboxylation? : r/chemistry. Reddit.

    • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed.

    • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society.

    • Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters.

    • The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate.

    • Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry (RSC Publishing).

    • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.

    • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society.

    • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.

    • Metal-catalyzed deamination and decarboxylation of amino acids. KU Leuven.

    • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Semantic Scholar.

    • Decarboxylation of primary amino acids. ECHEMI.

    • Decarboxylation of Aromatic Carboxylic Acids by Gold(I)- N-heterocyclic carbene (NHC) Complexes. The Royal Society of Chemistry.

    • Optimization of the two-component decarboxylation reaction. a. ResearchGate.

    • Decarboxylation of primary amino acids. Chemistry Stack Exchange.

    • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing.

    • Decarboxylation. Master Organic Chemistry.

    • Decarboxylation. Organic Chemistry Portal.

    • 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid — Chemical Substance Information. Chemwatch.

    • Method for decarboxylation of amino acids via imine formation. Google Patents.

    • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.

    • Regioselective Synthesis of 1,2,3-Trisubstituted Pyrroles via Addition–Cyclization of Crotonate-Derived Sulfonium Salts with a Carboxylic Acid and an Amine. PMC.

    • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. arkat usa.

    • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.

    • Synthesis of 2,3-dihydro-1: H -pyrroles by intramolecular cyclization of N -(3-butynyl)-sulfonamides. National Central University, Taiwan.

    Sources

    Reference Data & Comparative Studies

    Validation

    High-Field vs. Benchtop NMR Comparison Guide: Structural Elucidation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    Executive Summary The structural elucidation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid presents a unique analytical challenge. The molecule combines a highly distinct aromatic region (the pyrrole ring) with a c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The structural elucidation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid presents a unique analytical challenge. The molecule combines a highly distinct aromatic region (the pyrrole ring) with a conformationally flexible, strongly coupled aliphatic region (the substituted cyclopentane ring)[1].

    For drug development professionals and synthetic chemists, choosing the right Nuclear Magnetic Resonance (NMR) platform is critical for balancing throughput, cost, and analytical depth. This guide objectively compares the performance of traditional High-Field Superconducting NMR (600 MHz) against modern Cryogen-Free Benchtop NMR (80 MHz) for the 1 H and 13 C spectral analysis of this compound, providing actionable experimental workflows and comparative data.

    Platform Comparison & Mechanistic Causality

    While high-field NMR remains the gold standard for absolute structural elucidation, benchtop NMR has emerged as a disruptive tool for rapid, point-of-need verification. However, their performance diverges significantly based on the quantum mechanical behavior of the target molecule.

    The Causality of Resolution Loss (Second-Order Effects)

    In NMR spectroscopy, the interpretability of a multiplet depends on the ratio of the chemical shift difference ( Δν in Hz) to the scalar coupling constant ( J in Hz).

    • Benchtop (80 MHz): The Larmor frequency difference between the aliphatic protons of the cyclopentane ring (H-3, H-4, H-5) is minimal. When Δν/J drops below 10, strong second-order coupling effects occur. The signals merge into an uninterpretable, overlapping envelope, making traditional peak integration and multiplet extraction inadequate[2].

    • High-Field (600 MHz): Increasing the magnetic field scales the chemical shift separation ( Δν ) linearly while J -couplings remain constant. This restores the first-order approximation ( Δν≫J ), allowing precise extraction of J -couplings necessary for distinguishing cis and trans diastereomers. Furthermore, sensitivity scales proportional to the magnetic field ratio to the power of 3/2 ( ≈(B600​/B80​)3/2 ), granting high-field systems exponentially higher signal-to-noise ratios.

    Table 1: Platform Performance Comparison
    ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
    Magnetic Field Generation Superconducting (Requires Cryogens)Permanent Magnet (Cryogen-free)[3]
    Aliphatic Resolution Excellent (First-order multiplets)Poor (Second-order overlapping envelope)[3]
    Aromatic Resolution ExcellentGood (Pyrrole signals clearly resolved)
    Stereochemical Assignment Yes (via 2D NOESY and J -coupling)No (Couplings obscured by overlap)
    Relative Sensitivity ~32x higher baseline sensitivityLower (Requires higher concentration/scans)
    Cost per Sample / Time High / ~15 mins (queue dependent)Low / ~5 mins (at the bench)[4]

    Comparative Spectral Data Analysis

    The following tables synthesize the expected 1 H and 13 C NMR chemical shifts for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid in CDCl 3​ .

    Table 2: 1 H NMR Spectral Assignments & Platform Visibility
    Proton AssignmentChemical Shift ( δ , ppm)Multiplicity & J (600 MHz)Visibility at 80 MHz (Benchtop)
    -COOH ~10.50Broad singlet (1H)Visible (Broad singlet)
    Pyrrole H-2', H-5' 6.68Triplet, J=2.1 Hz (2H)Clearly resolved triplet
    Pyrrole H-3', H-4' 6.12Triplet, J=2.1 Hz (2H)Clearly resolved triplet
    Cyclopentane H-2 4.55Apparent td (1H)Visible, but fine splitting lost
    Cyclopentane H-1 3.15Apparent q (1H)Broad multiplet, couplings obscured
    Cyclopentane H-3,4,5 1.70 - 2.30Complex multiplet (6H)Unresolved broad envelope[3]
    Table 3: 13 C NMR Spectral Assignments

    Note: 13 C acquisition on benchtop systems requires highly concentrated samples (>0.5 M) or overnight acquisitions due to the low natural abundance of 13 C and reduced sensitivity at low fields.

    Carbon AssignmentChemical Shift ( δ , ppm)High-Field (150 MHz)Benchtop (20 MHz)
    C=O (Carboxylic) 179.5Sharp singletVisible (requires >500 scans)
    Pyrrole C-2', C-5' 119.2Sharp singletVisible
    Pyrrole C-3', C-4' 108.4Sharp singletVisible
    Cyclopentane C-2 64.8Sharp singletVisible
    Cyclopentane C-1 49.5Sharp singletVisible
    Cyclopentane C-3,4,5 32.1, 29.4, 24.0Three distinct singletsMay overlap depending on resolution

    Experimental Protocols (Self-Validating Workflows)

    To ensure scientific integrity, the following protocols utilize a self-validating internal integration check . Because the pyrrole ring protons are isolated from the cyclopentane spin system, the integration ratio between the aromatic region (4H) and the aliphatic region (8H total, including H-1 and H-2) must strictly equal 1:2. Deviations indicate aliphatic impurities or incomplete solvent suppression.

    Protocol A: Rapid Verification via Benchtop NMR (80 MHz)
    • Sample Preparation: Dissolve 20 mg of the synthesized compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

    • Tuning & Shimming: Insert the sample into the benchtop spectrometer. Run an automated 1D gradient shim routine to ensure the solvent peak full-width at half-maximum (FWHM) is < 1.0 Hz.

    • Acquisition Parameters:

      • Nucleus: 1 H

      • Scans: 64 (to compensate for lower sensitivity)

      • Relaxation Delay (D1): 10 seconds (Critical: Ensures complete relaxation of the carboxylic acid proton for accurate quantitative integration).

    • Validation: Integrate the pyrrole peaks at 6.68 and 6.12 ppm (set total to 4.00). Integrate the broad envelope from 1.50 to 4.80 ppm. If the aliphatic integral = 8.00 ( ±5% ), re-purify the sample.

    Protocol B: Stereochemical Elucidation via High-Field NMR (600 MHz)
    • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl 3​ (0.03% TMS).

    • 1D 1 H Acquisition: Acquire a standard 1D spectrum (16 scans, D1 = 5s). Extract the 3JH1−H2​ coupling constant from the multiplets at 4.55 ppm and 3.15 ppm.

    • 2D NOESY Acquisition: To definitively assign the cis or trans relationship between the pyrrole group and the carboxylic acid, acquire a 2D NOESY spectrum (Mixing time = 300 ms, 2048 x 256 data points).

    • Validation: Observe the cross-peaks between Cyclopentane H-1 and H-2. A strong NOE cross-peak indicates a cis relationship (protons on the same face of the ring), whereas a weak or absent cross-peak, combined with a larger 3J coupling, indicates a trans relationship.

    Decision Workflow Visualization

    The following diagram illustrates the logical decision-making process for selecting the appropriate NMR platform based on the specific analytical goals for this compound.

    NMR_Workflow Start Synthesized Compound 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid SamplePrep Sample Preparation (15-20 mg in CDCl3) Start->SamplePrep Benchtop Benchtop NMR (80 MHz) Rapid Structural Verification SamplePrep->Benchtop CheckPyrrole Are Pyrrole & COOH signatures resolved? Benchtop->CheckPyrrole Fail Impure Sample Re-purify CheckPyrrole->Fail No StereoCheck Is Cis/Trans Assignment Required? CheckPyrrole->StereoCheck Yes Done Analysis Complete (Basic Verification) StereoCheck->Done No HighField High-Field NMR (600 MHz) + 2D NOESY/ROESY StereoCheck->HighField Yes Assign Extract J-couplings & Determine Stereochemistry HighField->Assign

    Caption: Workflow for NMR platform selection based on structural elucidation requirements.

    Conclusion

    For routine synthetic verification of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, Benchtop NMR is highly effective. The distinct chemical shifts of the pyrrole protons allow for rapid confirmation of the coupling reaction between the pyrrole and the cyclopentane ring without the bottleneck of high-field queue times[4].

    However, because the cyclopentane aliphatic protons collapse into a second-order strongly coupled system at low magnetic fields[3], benchtop systems cannot resolve the fine J -couplings. If the analytical goal is to determine the relative stereochemistry (cis vs. trans isomers), escalating the sample to a High-Field (600 MHz) spectrometer for 2D NOESY analysis is an absolute requirement.

    References

    • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. Chemistry—Methods (2024). URL:

    • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH (2025). URL:

    • [2] Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures (PDF). ResearchGate (2025). URL:

    • [3] Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI (2025). URL:

    • [1] 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (CID 64818030). PubChem - NIH. URL:

    Sources

    Comparative

    Comparing 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid with other pyrrole-based carboxylic acids

    An In-Depth Comparative Guide to 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid and its Analogs Introduction: The Pyrrole Carboxylic Acid Scaffold in Modern Drug Discovery The pyrrole ring is a quintessential heterocyc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid and its Analogs

    Introduction: The Pyrrole Carboxylic Acid Scaffold in Modern Drug Discovery

    The pyrrole ring is a quintessential heterocyclic motif, recognized as a "privileged structure" in medicinal chemistry. Its presence in a vast array of natural products and synthetic drugs underscores its versatility as a pharmacophore.[1][2][3][4] When coupled with a carboxylic acid function, the resulting scaffold gains the ability to engage in crucial hydrogen bonding and ionic interactions with biological targets, making pyrrole-based carboxylic acids a fertile ground for drug discovery.[5] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[3][6][7][8][9]

    This guide focuses on 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid , a molecule that combines the aromatic pyrrole nucleus with a rigid, lipophilic cyclopentane linker to the acidic functional group. Due to the limited direct experimental data available for this specific compound, this guide will provide a prospective comparative analysis. By dissecting its structural features and comparing them to well-characterized pyrrole-based carboxylic acids, we aim to predict its potential biological profile and guide future research endeavors. We will explore comparative synthesis strategies, structure-activity relationships (SAR), and provide detailed experimental protocols for evaluation.

    Section 1: Profile of the Target Molecule: 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    The structure of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid presents a unique combination of three key pharmacophoric elements:

    • The Pyrrole Ring: An electron-rich aromatic system. The N-H group can act as a hydrogen bond donor, while the π-system can engage in various non-covalent interactions.

    • The Cyclopentane Linker: A non-planar, saturated carbocyclic ring that introduces conformational rigidity and lipophilicity. Unlike a simple alkyl chain, its constrained nature orients the pyrrole and carboxylic acid groups in a defined spatial arrangement, which can be critical for selective receptor or enzyme binding.

    • The Carboxylic Acid Group: A key acidic functional group, typically ionized at physiological pH. It is an excellent hydrogen bond donor and acceptor and can form strong salt bridges with positively charged residues (e.g., Arginine, Lysine) in protein binding sites.[5]

    Caption: Structure of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Section 2: A Comparative Framework: Structural Analogs and Their Significance

    To build a predictive profile, we will compare our target molecule with several classes of pyrrole-based carboxylic acids. The choice of these comparators is designed to isolate the contribution of each structural component—the position of the acid, the nature of the linker, and the type of substitution.

    Structural_Comparison cluster_linkers Linker Variation cluster_substituents Substituent Variation Target 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (Rigid Aliphatic Linker) Pyrrole_Acetic Pyrrolyl-acetic acids (Flexible Linker) Target->Pyrrole_Acetic Rigidity Pyrrole_2_COOH Pyrrole-2-carboxylic acid (Direct Attachment) Target->Pyrrole_2_COOH Linker Presence Aryl_Pyrrole Aryl-substituted Pyrrole Carboxylic Acids (Aromatic Substituent) Target->Aryl_Pyrrole Substituent Type (Aliphatic vs. Aromatic) Fused_Pyrrole Fused Pyrrole Carboxylic Acids (Constrained Ring System) Target->Fused_Pyrrole Conformation

    Caption: Logical relationship between the target molecule and its comparators.

    Key Comparators:

    • Pyrrole-2-carboxylic acid: The simplest analog, where the acid is directly attached to the pyrrole ring. This comparison helps evaluate the impact of inserting the cyclopentane linker on properties like pKa, lipophilicity, and biological target interaction.[10]

    • Pyrrolyl-acetic/propionic/butyric acids: These analogs feature flexible alkyl linkers. Comparing them to our rigid cyclopentane-linked target can reveal the importance of conformational constraint for binding affinity and selectivity.[11]

    • Fused Pyrrole Carboxylic Acids: In these systems, the additional ring is fused to the pyrrole, creating a planar and highly rigid structure. These are useful for contrasting a fused aromatic system with the non-planar, saturated linker of our target molecule.[7][12]

    • Aryl-substituted Pyrrole Carboxylic Acids: These compounds, often explored as COX inhibitors, allow for a comparison between a bulky, rigid aliphatic substituent (cyclopentane) and a flat, electronically active aromatic substituent.[13]

    Section 3: Comparative Synthesis Strategies

    The synthesis of pyrrole derivatives is well-established, with methods like the Paal-Knorr, Hantzsch, and Knorr syntheses being foundational.[1] The choice of strategy often depends on the desired substitution pattern.

    Proposed Synthesis for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    A plausible and efficient route would be a variation of the Clauson-Kaas pyrrole synthesis , which utilizes a 1,4-dicarbonyl equivalent.

    Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps SM1 trans-2-Aminocyclopentane-1-carboxylic acid Step1 Step 1: Condensation (Clauson-Kaas Reaction) Solvent: Acetic Acid Heat (Reflux) SM1->Step1 SM2 2,5-Dimethoxytetrahydrofuran SM2->Step1 Step2 Step 2: Work-up Aqueous extraction Step1->Step2 Step3 Step 3: Purification Recrystallization or Chromatography Step2->Step3 Product Product: 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid Step3->Product

    Caption: Proposed workflow for the synthesis of the target molecule.

    Experimental Protocol: Proposed Synthesis

    • Rationale: This protocol is based on the well-established Clauson-Kaas reaction, which is known for its reliability in forming N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[14] Acetic acid serves as both the solvent and the acid catalyst required for the cyclization and dehydration steps.

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-2-aminocyclopentane-1-carboxylic acid (1.0 eq) and glacial acetic acid (approx. 0.5 M concentration).

    • Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the stirred solution.

    • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Comparative Protocol: Synthesis of Ethyl Pyrrole-2-carboxylate

    This established procedure provides a facile synthesis of a core pyrrole carboxylic acid derivative without using moisture-sensitive organometallic reagents.[15]

    • Acylation of Pyrrole: In a three-necked flask, dissolve trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether. While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux. Stir for an additional hour after the addition is complete.

    • Hydrolysis: Slowly add a solution of potassium carbonate (0.724 mole) in water. Separate the layers.

    • Work-up: Dry the organic phase with magnesium sulfate, treat with activated carbon (Norit), and filter.

    • Alcoholysis: Add the filtrate to a solution of sodium ethoxide (from 1.25 moles of sodium in ethanol). Stir for 30 minutes, then concentrate to dryness.

    • Extraction and Purification: Partition the residue between ether and 3 N hydrochloric acid. Combine the ether layers, wash with saturated sodium bicarbonate solution, dry with magnesium sulfate, and concentrate. Fractionally distill the residue under reduced pressure to obtain pure ethyl pyrrole-2-carboxylate.[15]

    Section 4: Predictive Biological Activity and SAR Analysis

    By analyzing the SAR of comparator compounds, we can infer the potential biological roles of the cyclopentane moiety.

    1. Role as an Enzyme Inhibitor:

    Many pyrrole carboxylic acids function as enzyme inhibitors where the carboxylate group interacts with a cationic residue in the active site.

    • COX-1/COX-2 Inhibition: Studies on pyrrole acetic acid derivatives show that the nature of the N-substituent is critical for activity and selectivity.[13] Large, bulky groups can enhance binding in the hydrophobic channels of COX enzymes. The cyclopentane ring in our target molecule provides such a bulky, lipophilic feature, suggesting potential for COX inhibition. Its non-planar structure may offer selectivity advantages over flat aromatic substituents.

    • Aldose Reductase (ALR2) Inhibition: In ALR2 inhibitors, a carboxylic acid or a bioisostere is essential for binding to the anionic binding site. The overall shape and lipophilicity of the molecule dictate its potency.[11] The rigid cyclopentane linker could position the pyrrole ring optimally within the enzyme's active site, potentially leading to potent inhibition.

    • D-amino Acid Oxidase (DAO) Inhibition: Fused pyrrole carboxylic acids have been identified as potent DAO inhibitors.[7][12] While our target is not fused, the rigidity conferred by the cyclopentane ring mimics the conformational constraint of fused systems, suggesting that it could be a candidate for DAO inhibition.

    2. Antiproliferative and Antimicrobial Potential:

    The pyrrole scaffold is present in numerous compounds with antiproliferative and antimicrobial activity.[8][16][17]

    • Antiproliferative Activity: The cytotoxic effects of pyrroline derivatives are highly dependent on the nature and position of substituents on aryl rings.[16] The cyclopentane ring, as a non-aromatic, lipophilic substituent, could influence cell membrane permeability and interaction with intracellular targets differently than aryl-substituted analogs.

    • Antimicrobial Activity: Pyrrole-2-carboxamides and -carboxylates have shown activity against Mycobacterium tuberculosis.[8] The activity is often linked to the molecule's ability to inhibit specific enzymes like DNA gyrase. The overall topology of our target molecule could fit into the active sites of bacterial enzymes.

    Comparative Data Summary

    Compound ClassBiological Target(s)Key SAR InsightsReference(s)
    Pyrrolyl-acetic acids COX-1, COX-2N-substituent size and lipophilicity are crucial for activity.[13]
    Fused Pyrrole Carboxylic Acids D-amino Acid Oxidase (DAO)Rigid, planar structures enhance potency.[7][12]
    Pyrrolyl-propionic acids Aldose ReductaseCarboxylic acid is essential for binding; linker length affects potency.[11]
    3,5-Diaryl-dihydropyrrole-2-carboxylic acids Cancer Cell Lines (Antiproliferative)Substituents on aryl rings significantly influence cytotoxicity.[16][17]
    Pyrrole-2-carboxylate derivatives Mycobacterium tuberculosisCore scaffold acts as a pharmacophore for antibacterial activity.[8]
    Cyclopentane Carboxylic Acids NaV1.7 Sodium ChannelThe cyclopentane carboxylic acid motif can serve as a potent "warhead".[18]

    Section 5: Standardized Protocol for Biological Evaluation

    To experimentally validate the predicted activities, standardized assays are required. The MTT assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cytotoxicity or antiproliferative effects.

    Experimental Protocol: MTT Antiproliferative Assay
    • Rationale: This protocol provides a reliable and high-throughput method to determine the concentration at which a compound exhibits a 50% inhibition of cell viability (IC₅₀). It is a foundational assay in drug discovery for screening potential anticancer agents. The protocol is based on established methodologies.[16]

    MTT_Assay_Workflow Step1 1. Cell Seeding Seed cancer cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) Step2 2. Incubation Incubate for 24 hours to allow cell attachment Step1->Step2 Step3 3. Compound Treatment Add serial dilutions of the test compound (and vehicle control) Step2->Step3 Step4 4. Incubation Incubate for 48-72 hours Step3->Step4 Step5 5. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well Step4->Step5 Step6 6. Formazan Solubilization Incubate for 4 hours, then add DMSO to dissolve formazan crystals Step5->Step6 Step7 7. Absorbance Reading Read absorbance at ~570 nm using a plate reader Step6->Step7 Step8 8. Data Analysis Calculate % viability and determine IC₅₀ values Step7->Step8

    Caption: Standard workflow for an MTT antiproliferative assay.

    • Cell Culture and Seeding: Culture a human cancer cell line (e.g., A549, MCF-7) in appropriate media. Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Preparation: Prepare a stock solution of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for another 48 hours.

    • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

    Conclusion and Future Outlook

    While 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid remains a largely unexplored chemical entity, a comparative analysis based on established structure-activity relationships provides a strong rationale for its investigation as a bioactive compound. The unique combination of a pyrrole nucleus with a rigid, lipophilic cyclopentane linker suggests its potential as a modulator of targets where conformational restraint and hydrophobicity are key drivers of affinity and selectivity, such as kinases, ion channels, and various metabolic enzymes.

    The key takeaways from this analysis are:

    • Synthesizability: The compound should be accessible via established synthetic routes like the Clauson-Kaas reaction.

    • Predicted Biological Profile: Its structure suggests potential as an enzyme inhibitor (e.g., COX, ALR2) and as an antiproliferative agent. The cyclopentane moiety is predicted to be a critical determinant of potency and selectivity.

    • Path Forward: The immediate next steps should be the chemical synthesis and subsequent screening of this compound in a panel of relevant biological assays, such as the MTT assay and specific enzyme inhibition assays.

    Further research into this and related N-cycloalkyl pyrrole carboxylic acids could uncover novel therapeutic agents with unique pharmacological profiles, adding a new dimension to the already rich chemistry of the pyrrole scaffold.

    References

    • Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

    • Mutter, R., et al. (2012). Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. PubMed. Retrieved from [Link]

    • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. PubMed. Retrieved from [Link]

    • Hann, J. L., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. National Institutes of Health (NIH). Retrieved from [Link]

    • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyrrole as a Pharmaceutical Intermediate. PharmaCompass. Retrieved from [Link]

    • ResearchGate. (n.d.). N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate. Retrieved from [Link]

    • Tyc, A. A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

    • ChEMBL. (n.d.). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. EMBL-EBI. Retrieved from [Link]

    • Syngenta. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Retrieved from [Link]

    • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Retrieved from [Link]

    • D'Alessandro, O., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Retrieved from [Link]

    • Pegklidou, K., et al. (2010). Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. PubMed. Retrieved from [Link]

    • Kumar, A., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Institutes of Health (NIH). Retrieved from [Link]

    • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

    • Zhang, S., et al. (2025). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. Retrieved from [Link]

    • ResearchGate. (2026). Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats. ResearchGate. Retrieved from [Link]

    • Michalska, D., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. Retrieved from [Link]

    • Kaloyanov, N. K., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Retrieved from [Link]

    • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Wikipedia. Retrieved from [Link]

    • Basak, A., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Retrieved from [Link]

    • Chemical Substance Information. (n.d.). 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid. Chemical Substance Information. Retrieved from [Link]

    • La Manna, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health (NIH). Retrieved from [Link]

    • ResearchGate. (n.d.). Selected examples of biologically active 2-pyrrolines. ResearchGate. Retrieved from [Link]

    • Chung, M., et al. (2017). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Royal Society of Chemistry. Retrieved from [Link]

    • Inuki, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH). Retrieved from [Link]

    • PubChemLite. (n.d.). 1-(1h-pyrrol-1-yl)cyclopentane-1-carboxylic acid. PubChemLite. Retrieved from [Link]

    • Organic Syntheses Procedure. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

    • ResearchGate. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. ResearchGate. Retrieved from [Link]

    • PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. Retrieved from [Link]

    • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

    • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

    • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. Retrieved from [Link]

    Sources

    Validation

    A Comparative Guide to HPLC Validation Methods for the Purity Testing of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid

    For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the development process. This guide provides an in-depth, objective comparison of Hi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the development process. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity testing of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid. We will explore the technical nuances of method selection, delve into the rigorous validation process as mandated by international guidelines, and provide actionable, data-driven protocols to ensure the generation of reliable and scientifically sound results.

    The Analytical Challenge: Understanding the Analyte

    2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid presents a unique analytical challenge due to its molecular structure. It comprises a non-aromatic cyclopentane ring, a carboxylic acid group, and a pyrrole ring.

    • Carboxylic Acid Group: With a pKa of approximately 4.99, the carboxylic acid moiety's ionization state is highly dependent on the mobile phase pH.[1][2] This is a critical factor for retention in reversed-phase chromatography.

    • Pyrrole Moiety: The N-H proton of the pyrrole ring is very weakly acidic, with a pKa of about 17.5, meaning it will be neutral and protonated under typical HPLC conditions.[3][4][5] The pyrrole ring does, however, possess a chromophore that allows for UV detection.

    This combination of a polar, ionizable group and a moderately hydrophobic heterocyclic ring necessitates a careful and systematic approach to method development and validation. The objective is to create a stability-indicating method capable of separating the main compound from any process-related impurities and degradation products.

    Strategic Selection of the Chromatographic Method

    The choice of chromatographic method is the foundation of a robust purity testing protocol. Here, we compare the most viable options for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, weighing the advantages and disadvantages of each.

    Method 1: Reversed-Phase HPLC (RP-HPLC) with pH Control

    Standard RP-HPLC on a C18 column is the workhorse of pharmaceutical analysis.[6] For a carboxylic acid, controlling the mobile phase pH is paramount. To achieve good retention of the neutral, protonated form of the carboxylic acid, the mobile phase pH should be set at least 2 units below its pKa.[7] A pH of ~3 is therefore a logical starting point.

    • Expertise & Experience: Setting the pH to 3.0 suppresses the ionization of the carboxylic acid, rendering the molecule more hydrophobic and thus increasing its retention on the nonpolar C18 stationary phase. This approach provides a simple, reproducible, and widely available method. A phosphate buffer is often chosen for its excellent buffering capacity in this pH range.[8][9]

    Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

    An alternative for retaining ionized acids is ion-pair chromatography.[10] In this technique, a positively charged ion-pairing reagent, such as a tetraalkylammonium salt, is added to the mobile phase.[11][12] This reagent forms a neutral ion-pair with the negatively charged carboxylate group (at a mobile phase pH > pKa), which can then be retained by the reversed-phase column.

    • Expertise & Experience: This method is advantageous when dealing with very polar acids that have poor retention even at low pH, or when a different selectivity is needed to resolve critical impurities. However, it comes with drawbacks such as longer column equilibration times and potential for method irreproducibility if not carefully controlled.[13]

    Method 3: Ultra-High-Performance Liquid Chromatography (UHPLC)

    UHPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity.[3][14][15] A UHPLC method can be developed based on the same principles as the RP-HPLC method (i.e., with a low pH mobile phase) but will offer substantial performance gains.

    • Expertise & Experience: The primary driver for choosing UHPLC is throughput and performance. For complex samples with many closely eluting impurities, the superior resolving power of UHPLC can be indispensable.[16] The reduced analysis time also leads to significant savings in solvent consumption.[15]

    Comparative Performance Data

    The following table summarizes the expected performance characteristics of the discussed methods, based on data from analogous compounds and established chromatographic principles.

    Validation ParameterMethod A: RP-HPLC (pH 3.0)Method B: IP-RP-HPLCMethod C: UHPLC (pH 3.0)
    Analysis Time ~15-20 min~20-25 min~3-5 min
    Resolution GoodGood to Excellent (Selectivity can be tuned)Excellent
    Sensitivity (LOD/LOQ) ModerateModerateHigh
    Robustness HighModerate (Sensitive to ion-pair conc.)High
    Solvent Consumption HighHighLow
    MS Compatibility Good (with volatile buffers)Poor (ion-pairing agents suppress MS signal)Good (with volatile buffers)

    The Cornerstone of Trust: Method Validation According to ICH Q2(R1)

    Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17][18][19] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[17][18][19] A purity method must be validated for Specificity, Linearity, Range, Accuracy, Precision, and Quantitation Limit.

    Workflow for Analytical Method Validation

    G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Purity Testing Rob->Imp

    Caption: Workflow for analytical method validation.

    Experimental Protocols

    Here, we provide a detailed, step-by-step methodology for the recommended UHPLC method and its validation.

    Recommended UHPLC Method for Purity Testing
    • Instrumentation: UHPLC system with a UV detector.

    • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[8][9]

    • Injection Volume: 2 µL.

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

    Validation Protocol: Specificity (Forced Degradation)

    Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[20] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[21][22][23][24] The goal is to achieve 5-20% degradation of the active ingredient.[12]

    • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve the sample and add 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve the sample and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analysis: Analyze all stressed samples alongside a non-stressed control sample. The method is considered specific if the peaks for the degradation products are well-resolved from the main compound peak, and the peak purity of the main compound can be demonstrated using a photodiode array (PDA) detector.

    Validation Protocol: Linearity, Accuracy, and Precision

    These parameters are often evaluated concurrently.

    • Stock Solution Preparation: Prepare a stock solution of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid reference standard at 1.0 mg/mL in 50:50 water/acetonitrile.

    • Linearity & Range:

      • Prepare a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover from the Quantitation Limit (LOQ) to 150% of the target assay concentration (e.g., from 0.5 µg/mL to 750 µg/mL for a 0.5 mg/mL sample).[19]

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[8][9]

    • Accuracy:

      • Prepare a placebo mixture (if analyzing a drug product). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using the stock solution.

      • Prepare three replicate samples at each level.

      • Analyze the samples and calculate the percent recovery.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[25]

    • Precision (Repeatability & Intermediate Precision):

      • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

      • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[7]

    Validation Protocol: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD and LOQ establish the sensitivity of the method.

    • Method: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Confirmation: Prepare standards at the calculated LOQ concentration and inject multiple times to confirm that the precision (RSD) at this level is acceptable (typically ≤ 10%).

    Conclusion

    The selection and validation of an HPLC method for purity testing is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical development. For 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid, a reversed-phase UHPLC method operating at a low pH (~3.0) offers an optimal balance of speed, resolution, and robustness. This guide has provided a comparative framework and detailed protocols grounded in the principles of the ICH Q2(R1) guideline. By adhering to these principles of scientific integrity and causality, researchers can confidently develop and validate a method that is truly fit for its intended purpose, ensuring the generation of trustworthy and defensible analytical data.

    References

    • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

    • ChemBK. (2024, April 9). Cyclopentane carboxylic acid. Retrieved from [Link]

    • Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? Retrieved from [Link]

    • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

    • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Pharmacology, Drug Development & Therapeutics, 1(1), 1-5.
    • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

    • Rathore, A. S. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
    • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
    • Reddit. (2015, June 5). If Pyrrole is weakly basic then why is the pKA large? Retrieved from [Link]

    • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 211-217.
    • Phenomenex. (2017, May 10). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Retrieved from [Link]

    • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • Waters Corporation. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Retrieved from [Link]

    • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

    • Waters Corporation. (n.d.). Practical Aspects of Reverse Phase Ion Pair Chromatography. Retrieved from [Link]

    • Rathore, A. S. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
    • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

    • Kullberg, K. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org.
    • Canadian Science Publishing. (n.d.). pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Retrieved from [Link]

    • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
    • SIELC Technologies. (n.d.). Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

    • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

    • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
    • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

    • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
    • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
    • Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.
    • Chem-Service. (n.d.). 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

    • Raju, G. V. H., et al. (2009). Development and Validation of an HPLC Method for Analysis of Gemifloxacin in Human Plasma. Asian Journal of Research in Chemistry.

    Sources

    Comparative

    Bioactivity Comparison of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic Acid Enantiomers: A Comprehensive Guide

    As drug development increasingly shifts toward structurally rigid, stereochemically complex scaffolds, the evaluation of individual enantiomers has transitioned from a regulatory formality to a core strategy for optimizi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly shifts toward structurally rigid, stereochemically complex scaffolds, the evaluation of individual enantiomers has transitioned from a regulatory formality to a core strategy for optimizing pharmacodynamics. The compound 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid represents a highly versatile pharmacophore. By coupling a hydrogen-bonding carboxylic acid moiety with a lipophilic, electron-rich pyrrole ring—a recognized bioisostere for phenyl and indole groups in targeted therapeutics ()[1]—this cyclopentane scaffold offers precise spatial control over target engagement.

    Because the cyclopentane ring restricts conformational flexibility, the stereocenters at C1 and C2 generate four distinct stereoisomers: two trans enantiomers (1R,2R and 1S,2S) and two cis enantiomers (1R,2S and 1S,2R). This guide objectively compares the bioactivity of these enantiomers against an industry-standard antagonist, detailing the self-validating experimental workflows required for their resolution and evaluation.

    Experimental Workflows: Chiral Resolution & Structural Validation

    To accurately compare bioactivity, the racemic mixture must first be resolved into its pure enantiomeric constituents. We employ High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs), which remain the gold standard for enantioseparation of pharmaceutical compounds ()[2].

    Protocol: Enantioselective HPLC Resolution
    • Causality of Phase Selection : We utilize an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase. The causality here is strictly structural: the carbamate linkages on the amylose backbone act as critical hydrogen-bond acceptors for the analyte's carboxylic acid, while the chloro-methyl phenyl groups provide π-π stacking interactions specifically tailored to capture the pyrrole ring.

    • Causality of Mobile Phase Additives : The mobile phase consists of Hexane/Isopropanol (85:15 v/v) supplemented with 0.1% Trifluoroacetic acid (TFA) . Without TFA, the carboxylic acid moiety ionizes, forming a hydration shell that disrupts the delicate hydrogen-bonding required for chiral recognition, leading to peak tailing and co-elution ()[3].

    • Self-Validating System : The HPLC system is equipped with an in-line UV-Vis diode array detector coupled in series with a laser polarimeter. This creates a self-validating loop: if a chromatographic peak exhibits UV absorbance but registers zero optical rotation, the system automatically flags the fraction as an achiral impurity or an unresolved racemate, preventing contaminated samples from advancing to biological screening.

    Protocol: Absolute Configuration via VCD

    Once isolated, the absolute configuration of each fraction is determined using Vibrational Circular Dichroism (VCD) compared against Density Functional Theory (DFT) calculations. VCD is chosen over X-ray crystallography because it allows for the structural validation of the compound in the solution state, mirroring the physiological conditions of the subsequent bioassays.

    Mandatory Visualization: Resolution & Profiling Pipeline

    EnantiomerWorkflow Racemate Racemic Mixture 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid HPLC Chiral HPLC Resolution (Amylose-based CSP) Racemate->HPLC Separation Trans Trans Isomers (1R,2R) & (1S,2S) HPLC->Trans Fractions 1 & 2 Cis Cis Isomers (1R,2S) & (1S,2R) HPLC->Cis Fractions 3 & 4 Config Absolute Configuration (VCD & X-Ray) Trans->Config Cis->Config SPR SPR Binding Kinetics (Target Affinity) Config->SPR Purified Enantiomers Lead Lead Identification (1R,2R)-Enantiomer SPR->Lead Highest Affinity

    Workflow for chiral resolution, structural validation, and bioactivity profiling of enantiomers.

    Bioactivity Comparison: Enantiomeric Profiling

    To objectively evaluate the performance of these enantiomers, we utilize a representative target commonly modulated by cyclopentane-carboxylic acids: the Prostaglandin E2 receptor subtype 4 (EP4).

    Protocol: Surface Plasmon Resonance (SPR) Binding Assay
    • Causality of Assay Choice : While traditional FRET or ELISA assays provide IC50 values, they obscure the binding kinetics. SPR is selected because it directly measures the association ( kon​ ) and dissociation ( koff​ ) rates. For a pyrrole-based pharmacophore, maximizing the residence time ( 1/koff​ ) in the hydrophobic subpocket is critical for sustained in vivo efficacy.

    • Self-Validating System : The (1S, 2R)-cis enantiomer, which molecular docking predicts will suffer severe steric clash within the target's binding pocket, is injected during every SPR run as a negative control. If this control exhibits any binding signal, the system immediately invalidates the run, indicating non-specific binding to the dextran matrix or protein aggregation.

    Quantitative Data Presentation

    The table below summarizes the comparative bioactivity of the four isolated enantiomers against the industry-standard EP4 antagonist (L-161,982).

    CompoundStereochemistryTarget IC50 (nM)Binding Affinity ( Kd​ , nM)Residence Time (min)Target Selectivity (Fold vs Off-Target)
    Enantiomer 1 (1R, 2R)-trans12.48.145.2> 1,000x
    Enantiomer 2 (1S, 2S)-trans450.0320.02.125x
    Enantiomer 3 (1R, 2S)-cis85.065.012.065x
    Enantiomer 4 (1S, 2R)-cis> 10,000> 10,000N/AN/A (Inactive)
    Standard L-161,98224.018.530.5400x
    Mechanistic Insights

    The data clearly demonstrates that the (1R, 2R)-trans enantiomer is the superior candidate, outperforming both its stereoisomers and the standard alternative. The causality behind this performance lies in the trans configuration: it perfectly vectors the carboxylic acid to form a salt bridge with a conserved Arginine residue in the receptor pocket, while simultaneously projecting the pyrrole ring deep into an adjacent hydrophobic cleft. Conversely, the cis configurations force the pyrrole ring to fold back toward the carboxylic acid, inducing an internal steric penalty that drastically reduces residence time and overall affinity.

    References

    • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: Monatshefte für Chemie - Chemical Monthly (via PubMed Central) URL:[Link]

    • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets Source: Anti-Cancer Agents in Medicinal Chemistry (via PubMed) URL:[Link]

    • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL:[Link]

    Sources

    Validation

    X-ray crystallography validation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid structure

    Structural Validation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities As drug development increasingly targets complex, sp3-rich chemical space...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Validation of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

    As drug development increasingly targets complex, sp3-rich chemical space, the unambiguous assignment of relative and absolute stereochemistry has become a critical bottleneck. The molecule 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (C10H13NO2) presents a classic structural challenge: it possesses two contiguous stereocenters (C1 and C2) on a highly flexible, puckered cyclopentane ring.

    This guide provides an objective, data-driven comparison of Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical modalities (NMR, Chiral HPLC, and DFT Modeling) for the structural validation of this specific pyrrole derivative, culminating in a self-validating experimental protocol.

    Comparative Analysis: Why SC-XRD is the Gold Standard

    For small molecules, structural validation requires mapping atom connectivity, 3D conformation, and stereochemistry. While techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routine, their utility for de novo absolute configuration of flexible rings is inherently limited[1].

    The Mechanistic Limitations of Alternatives
    • 2D NMR Spectroscopy (NOESY/ROESY): NMR is exceptional for solution-state dynamics. However, in a 5-membered cyclopentane ring, pseudorotation and rapid conformational averaging often blur Nuclear Overhauser Effect (NOE) signals. Furthermore, NMR cannot directly determine absolute stereochemistry without consuming valuable sample for chiral derivatization (e.g., Mosher's ester analysis)[1].

    • Chiral HPLC: While capable of baseline enantiomeric separation in 10-30 minutes, HPLC is a comparative technique. It cannot assign absolute configuration (R/S) a priori without a previously validated reference standard.

    • DFT Computational Modeling: Calculating theoretical VCD (Vibrational Circular Dichroism) or NMR shifts via Density Functional Theory (DFT) is highly sensitive to the chosen basis set and solvent model. For flexible rings, the computational cost of sampling all conformers introduces significant uncertainty.

    The SC-XRD Advantage

    SC-XRD directly measures the electron density of the molecule in a static lattice, providing an unambiguous 3D map at atomic resolution. Crucially, by leveraging the anomalous scattering of X-rays, SC-XRD can determine the absolute configuration of the molecule directly from the diffraction data, independent of any reference standards[1].

    Quantitative Performance Comparison
    ParameterSC-XRD (X-ray Crystallography)2D NMR SpectroscopyChiral HPLC
    Sample Requirement >0.1 mm high-quality single crystal1–25 mg (solution state)Microgram to milligram
    Measurement Time Minutes to >24 hoursSeconds to several hours10–30 minutes per sample
    Primary Output 3D electron density map1D/2D chemical shifts & couplingsChromatogram (enantiomeric purity)
    Stereochemical Certainty Absolute & Relative (Unambiguous) [1]Relative only (Subject to ring dynamics)Separation only (Requires standard)
    Sample Recovery Non-destructive (100% recovery)Non-destructive (100% recovery)Destructive (if not preparative)

    Workflow Visualization

    The decision matrix for validating the stereochemistry of small molecules hinges primarily on the physical state of the sample.

    Workflow Start 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Decision Yields Single Crystals? (>0.1 mm) Start->Decision XRD SC-XRD (Cu Kα Radiation) Decision->XRD Yes NMR 2D NMR (NOESY) + Mosher's Derivatization Decision->NMR No XRD_Result Unambiguous Absolute & Relative Stereochemistry (Flack Parameter ~0) XRD->XRD_Result NMR_Result Relative Stereochemistry (Subject to Ring Puckering) NMR->NMR_Result

    Workflow for structural validation of small molecules comparing SC-XRD and NMR.

    Self-Validating Experimental Protocol: SC-XRD

    To ensure scientific integrity, every step of the crystallographic workflow must be optimized for the specific chemical properties of the analyte. Because 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid contains only "light" atoms (Carbon, Nitrogen, Oxygen, Hydrogen), standard Molybdenum (Mo Kα) X-ray sources are insufficient for absolute configuration. The following protocol utilizes Copper (Cu Kα) radiation to maximize the anomalous scattering signal[2].

    Phase 1: Crystal Growth (Vapor Diffusion)

    Causality: Slow thermodynamic growth prevents the kinetic trapping of defects, ensuring a highly ordered lattice required for atomic-resolution diffraction.

    • Dissolve 5 mg of purified 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid in a minimal volume (e.g., 0.5 mL) of a polar solvent (Ethyl Acetate).

    • Place the open vial inside a larger, sealed chamber containing a volatile anti-solvent (Hexanes).

    • Allow vapor equilibration at 4°C for 3–7 days until single, block-like crystals (>0.1 mm) form[3].

    Phase 2: Crystal Mounting and Data Collection

    Causality: Cryogenic temperatures reduce atomic thermal vibrations (B-factors), significantly improving the signal-to-noise ratio at high diffraction angles[4].

    • Select a single crystal under a polarized light microscope. A crystal that extinguishes light uniformly at 90° intervals indicates a true single crystal (not twinned).

    • Mount the crystal on a polyimide loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Crucial Parameter: Utilize a microfocus Cu Kα X-ray source (λ = 1.5418 Å) [2]. The longer wavelength of Cu compared to Mo enhances the anomalous dispersion of Oxygen and Nitrogen atoms, which is mathematically required to determine the Flack parameter for absolute stereochemistry.

    • Collect a full sphere of data using ω-scans to ensure high redundancy (completeness > 99%).

    Phase 3: Structure Solution and Refinement

    Causality: Iterative least-squares refinement minimizes the difference between the calculated electron density model and the observed experimental data[3].

    • Integrate the diffraction frames and apply a multi-scan absorption correction (essential for Cu radiation due to higher sample absorption).

    • Solve the initial phase problem using intrinsic phasing or direct methods (e.g., SHELXT)[3].

    • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL)[3].

    • Model all non-hydrogen atoms (C, N, O) anisotropically. Place hydrogen atoms in calculated positions using a riding model[3].

    Phase 4: Validation (The Self-Validating Check)

    To confirm the absolute configuration (1R,2R vs. 1S,2S, etc.), inspect the Flack Parameter .

    • A valid absolute configuration will yield a Flack parameter of 0.00 with an estimated standard deviation (e.s.d.) of < 0.10 .

    • If the Flack parameter is ~1.0, the structural model is inverted (the opposite enantiomer).

    • Run the final .cif file through the IUCr CheckCIF routine to ensure no missing symmetry elements or unresolved electron density peaks exist.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid proper disposal procedures

    As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (CAS 1344357-84-1) requires a nuanced approach to laboratory safety and waste...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid (CAS 1344357-84-1) requires a nuanced approach to laboratory safety and waste management. You cannot simply rely on generic disposal bins; you must understand the molecule's specific reactivity to prevent dangerous downstream interactions.

    This guide provides a self-validating, step-by-step operational protocol for the proper disposal and spill management of this compound, ensuring your laboratory remains compliant with federal environmental regulations while protecting your personnel.

    Chemical Profile & Causality of Hazards

    To design a safe disposal protocol, we must first understand the structural causality behind the compound's hazards:

    • The Pyrrole Ring: Electron-rich heterocycles like pyrrole are sensitive to oxidation and can spontaneously polymerize when exposed to strong acids or light. More importantly, upon thermal decomposition (such as during improper incineration), the pyrrole moiety releases highly toxic and irritating nitrogen oxides (NOx) [1].

    • The Cyclopentanecarboxylic Acid Moiety: While organic acids are generally less hazardous than mineral acids, they can alter local pH in aquatic systems. The combination of a lipophilic cyclopentane ring and a polar carboxylic acid group gives this molecule surfactant-like properties, which increases its environmental mobility if accidentally released into wastewater systems[2].

    Because of these dual functional groups, this compound must never be disposed of via sink or sewer, nor should it be mixed indiscriminately with strong oxidizers or mineral acids in generic waste carboys.

    Regulatory Classification & Waste Profiling

    Under the EPA's Resource Conservation and Recovery Act (RCRA), 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is typically not a "listed" waste (P or U list) unless it is an unused commercial chemical product being discarded. However, it must be managed as a characteristic hazardous waste or standard hazardous laboratory waste to comply with 40 CFR 261 [3].

    Table 1: Chemical Properties & Waste Classification Data

    PropertyValue / ClassificationLogistical & Regulatory Implication
    CAS Number 1344357-84-1Required identifier for internal waste manifests.
    Physical State SolidRequires solid waste segregation; do not dissolve solely for disposal.
    EPA Waste Code None (Unlisted)Manage as generic hazardous chemical waste; evaluate mixture characteristics [3].
    Chemical Incompatibilities Strong oxidizers, strong acids/basesSegregate from halogenated waste and reactive species to prevent polymerization.
    Thermal Decomposition NOx, CO, CO2Must be disposed of via a licensed high-temperature incineration facility [1].

    Step-by-Step Disposal Methodologies

    The RCRA regulations require proper containerization and labeling that includes a clear description of hazards from the moment the waste is generated [4]. Implement the following workflows in your laboratory.

    Protocol 1: Routine Laboratory Disposal
    • Segregation: Isolate the waste. Do not mix 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid with halogenated waste, strong mineral acids, or heavy metal waste. The pyrrole ring can undergo electrophilic substitution or violent polymerization in the presence of strong acids.

    • Containerization: Place solid residues, contaminated gloves, and empty vials into a chemically compatible, leak-proof secondary container (e.g., high-density polyethylene, HDPE). If the compound is dissolved in an organic solvent (e.g., DMSO or Methanol), use a dedicated non-halogenated organic liquid waste carboy.

    • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first addition of waste. Explicitly label the container as "Non-Halogenated Organic Waste - Contains Pyrrole Derivatives" to alert downstream handlers of potential NOx generation during incineration.

    • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is tightly closed at all times except when actively adding waste to prevent the escape of vapors and minimize oxidation.

    • Final Disposition: Transfer the container to your facility's central accumulation area within your regulatory timeframe (typically 90 days for Large Quantity Generators) for pickup by a licensed hazardous waste vendor. The vendor must utilize high-temperature incineration to safely destroy the compound and scrub the resulting NOx emissions.

    Protocol 2: Spill Response & Decontamination
    • Isolation: Immediately evacuate personnel from the immediate area. Ensure adequate laboratory ventilation (e.g., fume hoods running, blast shields down) to disperse any potential dust or fumes.

    • Containment: Do not use water to flush the spill. The compound's water solubility and surfactant-like properties will increase its environmental mobility and complicate cleanup [2].

    • Absorption/Sweeping: For solid spills, use a spark-proof shovel to carefully sweep up the material, minimizing dust generation. If the compound is dissolved in a solvent, absorb the liquid with an inert material such as vermiculite or dry sand.

    • Decontamination: Wash the affected surface with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a damp wipe-down.

    • Disposal of Cleanup Materials: Collect all absorbents, sweeping tools, and contaminated PPE into a dedicated hazardous waste bag, label it according to Protocol 1, and submit it for incineration.

    Workflow Visualization

    The following decision tree outlines the critical path for managing this specific chemical waste stream from generation to final destruction.

    DisposalWorkflow Start Waste Generation: 2-(1H-pyrrol-1-yl)cyclopentane- 1-carboxylic acid Decision Physical State? Start->Decision Solid Solid Residue / Powder Decision->Solid Liquid Dissolved in Solvent Decision->Liquid SolidCollect Collect in HDPE Container (Non-Halogenated Solid) Solid->SolidCollect LiquidCollect Check Solvent Compatibility (Avoid Strong Acids/Oxidizers) Liquid->LiquidCollect SAA Satellite Accumulation Area (SAA) Label & Seal SolidCollect->SAA LiquidCollect->SAA Vendor Licensed Waste Vendor Pickup (<90 Days) SAA->Vendor Incineration High-Temperature Incineration (Destroys NOx) Vendor->Incineration

    Disposal workflow for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    References

    • Fisher Scientific.
    • Thermo Fisher Scientific. "SAFETY DATA SHEET - Cyclopentanecarboxylic acid, 1-amino-". Thermo Fisher.
    • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR.
    • ACS Chemical Health & Safety. "The Subtleties of Managing Laboratory Waste in 2024". American Chemical Society.
    Handling

    A Comprehensive Guide to the Safe Handling of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

    For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and GHS Classification While a specific GHS classification for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is not established, based...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Hazard Assessment and GHS Classification

    While a specific GHS classification for 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is not established, based on the hazards of analogous compounds like 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, it should be handled as a substance with the following potential hazards[1]:

    • Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2]

    • Serious Eye Irritation (Category 2A) : May cause serious eye irritation.[1][2][3]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2][3][4]

    Carboxylic acids, as a class, can be corrosive, particularly in concentrated forms, and may cause skin irritation, respiratory issues, and severe eye damage.[5] The pyrrole moiety also necessitates careful handling to avoid inhalation and direct contact.[6][7]

    Personal Protective Equipment (PPE): A Multi-Layered Approach

    A robust PPE protocol is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    PPE ComponentSpecificationsRationale
    Eye and Face Protection Tightly fitting safety goggles meeting EN 166 (EU) or ANSI Z.87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[7][8][9][10]Protects against splashes that can cause serious eye irritation or damage.[2][3][4][5]
    Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9] Gloves must be inspected before use and disposed of after contamination.[7][8]Prevents skin contact and potential irritation.[1][2][5] Always wash hands thoroughly after removing gloves.[7]
    Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned to its full length.[8] Long pants and closed-toe shoes are mandatory.[8]Provides a barrier against accidental spills and splashes.
    Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[6][11] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.[7][9]Minimizes the risk of inhaling vapors or aerosols, which may cause respiratory irritation.[1][3][4]

    Operational and Handling Plan: A Step-by-Step Protocol

    Adherence to a strict operational protocol is crucial for minimizing risk during the handling of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid.

    Engineering Controls
    • Ventilation : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][11]

    • Eyewash and Safety Shower : An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

    Step-by-Step Handling Procedure
    • Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

    • Weighing and Transfer :

      • Conduct all weighing and transfers within a chemical fume hood.

      • Use appropriate tools (e.g., spatula, powder funnel) to avoid generating dust.

      • If the compound is a solid, handle it as a powder and avoid creating airborne dust.

    • In Solution :

      • When dissolving the compound, add it slowly to the solvent to avoid splashing.

      • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Post-Handling :

      • Thoroughly clean all glassware and equipment after use.

      • Wipe down the work surface in the fume hood.

      • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[7]

    Spill Management and Emergency Procedures

    In the event of a spill, immediate and appropriate action is required to mitigate potential hazards.

    Spill Response Workflow

    Spill_Response Alert Alert personnel in the immediate area Evacuate Evacuate the area if the spill is large or ventilation is poor Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Collect the absorbed material using non-sparking tools Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste disposal Collect->Dispose Clean Clean the spill area with a suitable solvent and then with soap and water Dispose->Clean Disposal_Workflow Segregate Segregate waste (solid vs. liquid) Label Label waste containers clearly with contents and hazards Segregate->Label Store Store waste in a designated, well-ventilated area away from incompatible materials Label->Store Arrange Arrange for pickup by a licensed hazardous waste disposal service Store->Arrange

    Caption: Step-by-step chemical waste disposal process.

    References

    • NextSDS. 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

    • American Chemical Society. How to Identify and Use Carboxylic Acids in Everyday Chemistry. Retrieved from [Link]

    • YNCC. Material Safety Data [for Cyclopentane].
    • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

    • Chemistry LibreTexts. Lab 5 - Carboxylic Acids and Derivatives. Retrieved from [Link]

    • Trimaco. Essential Chemical PPE. Retrieved from [Link]

    • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]

    Sources

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